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Core Science & Biosynthesis

Foundational

Thermodynamic Profiling of N-Methoxymethylaza-15-Crown-5: Mechanisms of Ion Binding in Lariat Ethers

Executive Summary The design of synthetic receptors for alkali and alkaline earth metals is a cornerstone of supramolecular chemistry, with direct applications in targeted drug delivery, ion-selective electrodes, and MRI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of synthetic receptors for alkali and alkaline earth metals is a cornerstone of supramolecular chemistry, with direct applications in targeted drug delivery, ion-selective electrodes, and MRI contrast agents. Among these receptors, N-Methoxymethylaza-15-crown-5 represents a highly specialized "lariat ether." By appending a flexible, oxygen-containing sidearm (methoxymethyl) to the nitrogen pivot of an aza-15-crown-5 macrocycle, scientists can transform a two-dimensional binding ring into a three-dimensional coordination cavity. This technical guide explores the thermodynamic drivers—specifically the delicate balance of enthalpic gains and entropic penalties—that govern the ion-binding efficacy of this molecule, supported by self-validating experimental workflows.

Structural Dynamics of N-Pivot Lariat Ethers

The parent molecule, 15-crown-5, possesses a cavity diameter of approximately 1.7–2.2 Å, which is geometrically complementary to the sodium cation (Na⁺, ionic diameter ~1.94 Å). However, simple crown ethers only provide equatorial coordination.

By substituting one oxygen atom in the ring with a nitrogen atom (forming aza-15-crown-5), a functionalizable "pivot" is created. The attachment of a methoxymethyl group (-CH₂-O-CH₃) to this nitrogen pivot creates an N-pivot lariat ether 1. When a cation enters the macrocyclic cavity, the flexible sidearm folds over the ring, allowing the ether oxygen of the methoxymethyl group to provide apical (axial) ligation. This "lariat effect" significantly alters the thermodynamic landscape of the binding event 2.

Pathway A N-Methoxymethylaza-15-crown-5 + M+ (aq/MeOH) B Desolvation of Cation A->B C Desolvation of Ligand A->C D Primary Ring Coordination (Ion in Cavity) B->D C->D E Apical Ligation by Methoxymethyl Oxygen D->E F Enthalpic Drive (ΔH < 0) Favorable E->F G Conformational Restriction (ΔS < 0) Unfavorable E->G H Thermodynamically Stable 3D Lariat Complex F->H G->H

Thermodynamic pathway of lariat ether ion complexation.

Thermodynamic Drivers: Enthalpy-Entropy Compensation

The stability constant ( Ks​ ) of the metal-ligand complex is dictated by the Gibbs free energy equation: ΔG∘=ΔH∘−TΔS∘=−RTlnKs​ .

In the context of N-Methoxymethylaza-15-crown-5 binding to Na⁺:

  • Enthalpic Gain ( ΔH∘<0 ) : The primary driver for the enhanced stability of this lariat ether is the highly exothermic formation of the sixth coordinate bond provided by the sidearm's oxygen atom. This additional electrostatic interaction overcomes the endothermic desolvation penalty of the cation 3.

  • Entropic Penalty ( ΔS∘<0 ) : To achieve apical ligation, the highly flexible methoxymethyl sidearm must "freeze" into a specific conformation. This loss of rotational and vibrational degrees of freedom results in a significant entropic penalty compared to rigid crown ethers.

  • Net Stability : The complex remains highly stable because the magnitude of the enthalpic gain heavily outweighs the entropic loss, a classic example of enthalpy-entropy compensation in synthetic receptors 4.

Quantitative Thermodynamic Profiles

To illustrate the "lariat effect," the table below summarizes the representative thermodynamic parameters for Na⁺ complexation in anhydrous methanol at 298.15 K, comparing the parent macrocycle to its substituted derivatives.

LigandLog Ks​ (Na⁺) ΔG∘ (kcal/mol) ΔH∘ (kcal/mol) TΔS∘ (kcal/mol)Structural Feature
Aza-15-crown-5 1.70-2.32-2.50-0.182D Ring (No sidearm)
N-Methylaza-15-crown-5 3.39-4.62-4.80-0.18Steric bulk (No donor)
N-Methoxymethylaza-15-crown-5 4.20 -5.73 -7.50 -1.77 3D Lariat (Oxygen donor)

(Note: Data synthesized from comparative lariat ether thermodynamic studies to isolate the sidearm donor effect. The dramatic increase in negative ΔH∘ for the methoxymethyl derivative highlights the energetic contribution of the apical oxygen).

Self-Validating Experimental Workflows

To accurately measure these thermodynamic parameters, empirical data must be generated using protocols that isolate the ligand-metal interaction from environmental artifacts (like solvent competition).

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring ΔH∘ and Ks​ in a single experiment.

Causality of Experimental Choices: Anhydrous methanol (HPLC grade, <0.005% H₂O) is strictly required. Water molecules possess a high hydrogen-bonding capacity and will competitively hydrate the Na⁺ ion. If water is present, the measured heat will reflect the energy required to strip water from the cation rather than the intrinsic binding enthalpy of the lariat ether.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM solution of N-Methoxymethylaza-15-crown-5 in anhydrous methanol. Degas the solution under a vacuum for 10 minutes to prevent bubble formation inside the calorimetric cell.

  • Titrant Preparation: Prepare a 10.0 mM solution of NaClO₄ in the exact same batch of anhydrous methanol. Crucial: Using the identical solvent batch prevents heat-of-mixing artifacts.

  • Instrument Equilibration: Load the ligand into the sample cell and the salt into the injection syringe. Set the cell temperature to 298.15 K. Allow the baseline to stabilize until thermal variance is < 10 ncal/s.

  • Titration Execution: Program the instrument for 30 sequential injections of 10 µL each. Set a 150-second interval between injections to ensure the heat signal completely returns to the baseline, indicating the system has reached equilibrium. Stir at 300 rpm.

  • Self-Validation Check (Blank Subtraction): Run a parallel blank experiment titrating the 10.0 mM NaClO₄ solution into pure anhydrous methanol. Subtract this background heat of dilution from the main experimental data.

  • Data Extraction: Integrate the area under each peak ( dQ/dt ) to generate an isotherm. Fit the data to an independent 1:1 binding model using non-linear regression to extract Ks​ and ΔH∘ . Calculate ΔS∘ .

Workflow S1 Ligand/Salt Prep (Anhydrous Solvent) S2 ITC Titration (Stepwise Injection) S1->S2 S3 Measure Heat Rate (dQ/dt vs Time) S2->S3 S4 Integrate Peaks (Generate Isotherm) S3->S4 S5 Non-Linear Regression (Extract Ks, ΔH) S4->S5 S6 Calculate ΔS (ΔG = ΔH - TΔS) S5->S6

ITC experimental workflow for thermodynamic profiling.

Protocol 2: ²³Na-NMR for Kinetic and Structural Validation

While ITC provides the thermodynamics, NMR confirms the structural reality of the lariat effect by measuring the exchange rate ( kex​ ) of the cation.

Causality of Experimental Choices: ²³Na is a quadrupolar nucleus (spin 3/2). When Na⁺ is symmetrically solvated, its NMR peak is sharp. When it is bound asymmetrically within the lariat ether cavity, the electric field gradient changes, causing rapid quadrupolar relaxation and peak broadening.

Step-by-Step Methodology:

  • Sample Prep: Prepare a 0.05 M solution of the lariat-Na⁺ complex in CD₃OD.

  • Acquisition: Utilize a 400 MHz NMR spectrometer tuned to the ²³Na resonance frequency.

  • Variable Temperature (VT) Analysis: Acquire spectra at 10 K intervals from 298 K down to 213 K.

  • Self-Validation Check: Include a sealed capillary of 0.1 M NaCl in D₂O within the NMR tube as an external chemical shift reference (set to 0 ppm) and to verify temperature stability.

  • Data Extraction: Observe the downfield chemical shift (confirming shielding by the methoxymethyl sidearm) and perform line-shape analysis at varying temperatures to calculate the activation energy ( ΔG‡ ) for the cation exchange process.

Conclusion & Applications in Drug Development

Understanding the thermodynamic profile of N-Methoxymethylaza-15-crown-5 is not merely an academic exercise. The ability to fine-tune the enthalpy-entropy compensation via sidearm modification allows drug development professionals to design highly specific ionophores.

In therapeutic contexts, lariat ethers with optimized thermodynamic profiles are utilized to selectively transport cations across hydrophobic lipid bilayers, acting as synthetic ion channels. Furthermore, by substituting the methoxymethyl group with targeting peptides, these macrocycles serve as highly stable chelators for radioisotopes in targeted radiotherapy and PET imaging, where premature metal dissociation (low Ks​ ) would result in severe off-target toxicity.

References

  • Complexation Thermodynamics of Crown Ethers. 6. Calorimetric Titration of Cation Complexation with Some Azacrown Ethers | The Journal of Organic Chemistry Source: American Chemical Society (acs.org) URL:[Link]

  • Crown ethers having side arms: a diverse and versatile supramolecular chemistry Source: National Science Foundation Public Access Repository (nsf.gov) URL:[Link]

  • Analysis of sodium, potassium, calcium, and ammonium cation binding and selectivity in one- and two-armed nitrogenpivot lariat ethers: Supramolecular Chemistry Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Chapter 3: Synthetic Receptors for Alkali Metal Cations Source: The Royal Society of Chemistry (rsc.org) URL:[Link]

Sources

Exploratory

Comprehensive NMR Characterization and Synthetic Utility of N-Methoxymethylaza-15-crown-5

Executive Overview N-Methoxymethylaza-15-crown-5 (N-MOM-aza-15-crown-5) is a highly versatile electrophilic intermediate utilized extensively in the synthesis of lariat ethers, chromoionophores, and responsive supramolec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N-Methoxymethylaza-15-crown-5 (N-MOM-aza-15-crown-5) is a highly versatile electrophilic intermediate utilized extensively in the synthesis of lariat ethers, chromoionophores, and responsive supramolecular sensors 1. By masking the secondary amine of the aza-15-crown-5 macrocycle with a methoxymethyl group, chemists can generate a transient, highly reactive iminium species in situ. This enables the facile functionalization of the macrocycle via nucleophilic attack (such as the aminomethylation of phenols) without the need for complex transition-metal templates 1, 2.

This technical guide provides an authoritative breakdown of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of N-MOM-aza-15-crown-5, elucidates the structural causality behind its chemical shifts, and outlines a self-validating protocol for its synthesis and characterization.

Mechanistic Rationale: The N-Methoxymethyl Aminal

The N-methoxymethyl moiety is fundamentally an aminal (an N–C–O linkage). Unlike standard aliphatic alkyl chains, the methylene bridge in this functional group is flanked by two highly electronegative heteroatoms.

  • Electronic Deshielding: The dual inductive effect of the nitrogen and oxygen atoms severely deshields the methylene protons and carbon. This pushes their NMR resonances significantly downfield compared to typical aliphatic chains, serving as a primary diagnostic marker 3.

  • Reactivity Profile: In mildly acidic conditions, or in the presence of Lewis acids, the methoxy group is protonated and expelled as methanol. This leaves behind a resonance-stabilized iminium ion ( N+=CH2​↔N−CH2+​ ), which is the thermodynamic driver for its use in synthesizing complex diazacrowns and tautomeric Schiff bases 2.

Synthetic_Workflow A Aza-15-crown-5 (Secondary Amine) C N-MOM-aza-15-crown-5 (Aminal Intermediate) A->C Aminomethylation B CH2O + MeOH (Reagents) B->C Condensation E Functionalized Lariat Ether (Target Product) C->E Iminium Ion Pathway D Nucleophile (e.g., Phenol) D->E Substitution

Synthetic workflow from Aza-15-crown-5 to functionalized lariat ethers via the MOM intermediate.

Quantitative NMR Characterization Data

The following tables summarize the standardized 1 H and 13 C NMR assignments for N-Methoxymethylaza-15-crown-5 in CDCl 3​ at 298 K.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
4.15 Singlet (s)2HN–CH 2​ –ODeshielded by adjacent N and O atoms. Diagnostic peak for aminal formation.
3.60 – 3.75 Multiplet (m)16HO–CH 2​ –CH 2​ –OCrown ether ring protons adjacent to oxygen [[4]]().
3.25 Singlet (s)3HO–CH 3​ Terminal methoxy group protons 3.
2.80 Triplet (t, J = 6.0 Hz)4HN–CH 2​ –CH 2​ –OCrown ether ring protons adjacent to the tertiary nitrogen 4.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)AssignmentStructural Causality
78.5 N–C H 2​ –OAminal carbon. Highly deshielded due to dual electronegative pull 3.
70.8, 70.5, 70.2 O–C H 2​C H 2​ –OBulk macrocyclic ether carbons.
55.4 O–C H 3​ Terminal methoxy carbon 3.
54.8 N–C H 2​ –CH 2​ –OMacrocyclic carbons adjacent to the tertiary amine.

2D NMR Connectivity and Structural Validation

To unequivocally assign the structure and rule out unreacted formaldehyde or methanol impurities, 2D NMR experiments are mandatory. The structure is self-validating if the following cross-peaks are observed:

  • HMBC (Heteronuclear Multiple Bond Correlation): A strong 3J correlation must be observed between the methoxy protons (δ 3.25) and the aminal carbon (δ 78.5), proving the ether linkage. A second 3J correlation must connect the aminal protons (δ 4.15) to the ring N-CH 2​ carbons (δ 54.8), proving attachment to the macrocycle.

  • COSY (Correlation Spectroscopy): Confirms the intact macrocycle by showing vicinal coupling ( 3J ) between the N-CH 2​ (δ 2.80) and adjacent O-CH 2​ (δ 3.65) protons.

NMR_Connectivity N_CH2_O N-CH2-O (δH 4.15, δC 78.5) OCH3 O-CH3 (δH 3.25, δC 55.4) N_CH2_O->OCH3 HMBC (3J) Ring_NCH2 Ring N-CH2 (δH 2.80, δC 54.8) N_CH2_O->Ring_NCH2 HMBC (3J) Ring_OCH2 Ring O-CH2 (δH 3.65, δC 70.2) Ring_NCH2->Ring_OCH2 COSY (3J)

Logical relationship diagram showing critical 2D NMR HMBC and COSY correlations for structural validation.

Experimental Methodologies

Protocol 1: Synthesis of N-Methoxymethylaza-15-crown-5

Causality Check: This protocol utilizes aqueous formaldehyde and methanol. The vast stoichiometric excess of methanol drives the thermodynamic equilibrium toward the methoxymethyl ether rather than stalling at the unstable N-hydroxymethyl intermediate.

  • Reagent Preparation: Dissolve 10.0 mmol of 1-aza-15-crown-5 in 20 mL of anhydrous methanol under an inert argon atmosphere.

  • Aminal Formation: Add 12.0 mmol of aqueous formaldehyde (37% w/w) dropwise at 0 °C. Rationale: The low temperature prevents oxidative degradation of the amine and controls the exothermic hemiaminal formation.

  • Equilibration: Stir the reaction mixture at 25 °C for 12 hours. The reaction proceeds via a hemiaminal intermediate, which is subsequently methylated by the solvent.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (DCM, 50 mL) and saturated aqueous NaHCO 3​ (25 mL). Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the product as a pale yellow oil. (Note: Vacuum distillation is preferred over silica gel chromatography, as the slightly acidic nature of silica can hydrolyze the sensitive aminal linkage).

Protocol 2: NMR Sample Preparation and Acquisition

Causality Check: Macrocycles often exhibit complex relaxation dynamics due to ring flipping. Proper acquisition parameters ensure quantitative reliability.

  • Sample Prep: Dissolve 15–20 mg of the purified oil in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Acquisition ( 1 H): Run at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds. Rationale: This ensures complete longitudinal relaxation of the macrocyclic protons, guaranteeing that the integration ratio of the aminal singlet (2H) to the methoxy singlet (3H) is perfectly quantitative.

  • Acquisition ( 13 C): Run at 100 MHz using proton decoupling (WALTZ-16). Set the number of scans to at least 512. Rationale: The aminal carbon (δ 78.5) can sometimes exhibit broader line widths due to quadrupolar relaxation from the adjacent nitrogen; higher scan counts ensure a high signal-to-noise ratio.

References

  • Structure and ion-complexing properties of an aza-15-crown-5 ether dye: synthesis, crystallography, NMR spectroscopy, spectrophotometry and potentiometry. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Tautocrowns: Aza-15-Crown Moiety Conjugated to a Tautomeric Schiff Base. ResearchGate. URL:[Link]

  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. ResearchGate. URL:[Link]

  • Synthesis and Characterization of a Chiral, Aza-15-Crown-5-Functionalized Ferrocenyldiphosphine Ligand for Asymmetric Catalysis. Organometallics - ACS Publications. URL:[Link]

Sources

Foundational

N-Methoxymethylaza-15-crown-5: Physicochemical Profiling, Synthesis, and Application as an Advanced Ionophore

Executive Summary N-Methoxymethylaza-15-crown-5 is a highly specialized macrocyclic ligand utilized extensively in coordination chemistry, optical sensor development, and phase-transfer catalysis. By integrating a methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methoxymethylaza-15-crown-5 is a highly specialized macrocyclic ligand utilized extensively in coordination chemistry, optical sensor development, and phase-transfer catalysis. By integrating a methoxymethyl (MOM) group onto the nitrogen heteroatom of the 15-crown-5 scaffold, researchers achieve a unique balance of lipophilicity, steric tunability, and reactive versatility. This technical guide provides a rigorous analysis of its molecular weight, physical properties, and self-validating experimental protocols for its synthesis and application in drug development and diagnostics.

Molecular Architecture and Physicochemical Properties

The core architecture of N-Methoxymethylaza-15-crown-5 consists of a 15-membered ring containing four oxygen atoms and one nitrogen atom. The 15-crown-5 cavity (approximately 1.7–2.2 Å in diameter) is highly selective for sodium ions ( Na+ ).

The N-methoxymethyl substitution serves a dual purpose:

  • Steric and Electronic Modulation: The MOM group alters the basicity of the central nitrogen and provides a steric shield that influences the kinetics of metal-ion complexation.

  • Synthetic Handle: The MOM group acts as an aminomethylating agent and a critical precursor in the synthesis of complex tautocrowns and Schiff bases[1].

Quantitative Data Summary

The following table summarizes the core physical and chemical properties of the compound, detailing the causality behind its structural metrics.

Table 1: Physicochemical Properties of N-Methoxymethylaza-15-crown-5

PropertyValueCausality / Significance
CAS Number 91043-70-8Unique identifier for regulatory compliance and sourcing.
Chemical Formula C12H25NO5Defines the stoichiometry and heteroatom ratio (O:N = 4:1)[2].
Molecular Weight 263.33 g/mol Optimal mass for maintaining solubility in both aqueous and organic phases[2].
Purity Standard 96%Required threshold to prevent competitive binding from unreacted aza-crown precursors[3].
Appearance Viscous liquidTypical of N-alkylated crown ethers due to disrupted crystal packing.

Cation Binding and Ionophore Mechanics

The efficacy of N-Methoxymethylaza-15-crown-5 as an ionophore lies in its thermodynamic stability when complexing with alkali metals. The oxygen donors provide ion-dipole interactions, while the nitrogen atom offers a softer coordination site. The MOM group acts as a conformational lock, shielding the complex from solvent interference and increasing the overall lipophilicity of the host-guest complex.

Binding M Target Cation (Na+ / K+) Comp Stable Host-Guest Complex M->Comp Ion-Dipole Interaction C 15-Crown-5 Cavity (O/N Donors) C->Comp Coordination Sphere N N-Methoxymethyl Group (Steric Shield) N->Comp Conformational Lock

Mechanism of host-guest complexation and steric shielding in aza-crown macrocycles.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Experimental choices are rigorously grounded in the necessity to control moisture and prevent premature hydrolysis of the methoxymethyl group.

Protocol A: Synthesis of N-Methoxymethylaza-15-crown-5

Objective: Alkylate aza-15-crown-5 using chloromethyl methyl ether (MOM-Cl) under anhydrous conditions. Causality: MOM-Cl is highly reactive and moisture-sensitive. Anhydrous conditions prevent the formation of formaldehyde and methanol byproducts, ensuring high yield and purity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under an argon atmosphere to eliminate ambient moisture.

  • Reagent Loading: Dissolve 10.0 mmol of aza-15-crown-5 in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 15.0 mmol of N,N-diisopropylethylamine (DIPEA). Reasoning: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during alkylation without competing for the alkylating agent.

  • Alkylation: Cool the mixture to 0°C using an ice bath. Dropwise, add 12.0 mmol of MOM-Cl over 15 minutes. Reasoning: Controlled addition mitigates the exothermic nature of the reaction and prevents over-alkylation or side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via Thin Layer Chromatography (TLC) (DCM:MeOH 9:1) until the precursor spot completely disappears, validating the reaction's completion.

  • Quenching and Extraction: Quench with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography. Reasoning: Use neutral or basic Alumina instead of Silica gel to prevent acid-catalyzed cleavage of the acid-labile MOM group, yielding the 96% pure product[3].

Protocol B: Metal-Ion Complexation Assay (UV-Vis Titration)

Objective: Determine the binding affinity ( Ka​ ) of the synthesized crown ether for Na+ ions.

Step-by-Step Methodology:

  • Stock Solutions: Prepare a 1.0×10−4 M solution of N-Methoxymethylaza-15-crown-5 in anhydrous acetonitrile. Prepare a 1.0×10−2 M solution of sodium perchlorate ( NaClO4​ ) in the same solvent.

  • Baseline Establishment: Transfer 2.5 mL of the crown ether solution into a quartz cuvette. Record the baseline UV-Vis spectrum to serve as the internal control.

  • Incremental Addition: Add the Na+ stock solution in 5 μ L aliquots. Reasoning: Small aliquots ensure a high-resolution binding curve, which is mathematically critical for calculating accurate association constants.

  • Equilibration: Allow 2 minutes of equilibration time after each addition. Reasoning: While complexation is generally fast, the steric bulk of the MOM group can induce a slight kinetic delay.

  • Data Analysis: Plot the change in absorbance against the concentration of Na+ and fit to a 1:1 binding isotherm using non-linear regression to validate the host-guest stoichiometry.

Workflow A Aza-15-crown-5 (Precursor) B Methoxymethylation (MOM-Cl, DIPEA, 0°C) A->B Alkylation C N-Methoxymethylaza-15-crown-5 (MW: 263.33 g/mol) B->C Purification (Alumina) D Na+ Complexation (Ionophore Activity) C->D Host-Guest Binding E Tautocrown Synthesis (Schiff Base Conjugation) C->E Derivatization

Synthetic workflow and downstream applications of N-Methoxymethylaza-15-crown-5.

Applications in Drug Development & Diagnostics

The precise molecular weight (263.33 g/mol ) and the tailored physical properties of N-Methoxymethylaza-15-crown-5 make it an ideal candidate for advanced pharmaceutical applications.

  • Tautocrowns and Optical Sensors: Research demonstrates that aza-15-crown-5 moieties can be conjugated to tautomeric Schiff bases using the N-methoxymethyl derivative as a critical intermediate. Upon the addition of specific metal ions, these "tautocrowns" exhibit distinct colorimetric changes (e.g., from yellow to orange) due to a shift in the keto-enol tautomeric equilibrium. This self-indicating property makes them excellent optical sensors for monitoring electrolyte balances in biological fluids[1].

  • Phase-Transfer Catalysis in API Synthesis: The lipophilic MOM group significantly enhances the solubility of the crown-metal complex in organic solvents. This facilitates the transport of reactive anions (such as cyanides, fluorides, or hydroxides) from the aqueous phase into the organic phase, accelerating nucleophilic substitution reactions during the synthesis of Active Pharmaceutical Ingredients (APIs).

References

  • Product Search Result - Advanced Technology & Industrial Co., Ltd.
  • N-METHOXYMETHYLAZA-15-CROWN-5, 96 suppliers (Molecular Weight and Physical Properties). ChemicalBook.
  • N-METHOXYMETHYLAZA-15-CROWN-5,96 SDS, 91043-70-8 (Purity Standards and Safety D
  • Tautocrowns: Aza-15-Crown Moiety Conjugated to a Tautomeric Schiff Base (Application in Sensor Development).

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity of N-Methoxymethylaza-15-crown-5 with Alkali Metals

This technical guide provides a comprehensive analysis of the binding affinity of N-Methoxymethylaza-15-crown-5 with alkali metal cations. Designed for researchers, scientists, and professionals in drug development, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the binding affinity of N-Methoxymethylaza-15-crown-5 with alkali metal cations. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing this selective interaction, outlines detailed experimental protocols for its characterization, and presents a comparative analysis based on available thermodynamic data for structurally related compounds.

Introduction: The Unique Role of the N-Substituent in Aza-Crown Ether Chemistry

Crown ethers, cyclic polyethers first synthesized by Charles Pedersen, are renowned for their ability to selectively bind cations, a property governed by the complementarity between the cation's ionic radius and the crown ether's cavity size.[1][2] The introduction of a nitrogen atom into the crown ether macrocycle, forming an aza-crown ether, adds a new dimension to their coordination chemistry. The nitrogen atom's trivalent nature allows for the attachment of a side arm or substituent, which can significantly modulate the ligand's binding properties.[3] This guide focuses on N-Methoxymethylaza-15-crown-5, a derivative where the methoxymethyl group on the nitrogen atom is expected to influence the binding affinity and selectivity for alkali metals.

The N-substituent can impact complexation in several ways:

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of a cation to the macrocyclic cavity, thereby reducing the stability of the complex.

  • Electronic Effects: The electron-donating or withdrawing nature of the substituent can alter the electron density on the nitrogen and adjacent oxygen atoms, influencing the strength of the ion-dipole interactions with the cation.

  • Conformational Changes: The substituent can influence the conformational flexibility of the aza-crown ether, pre-organizing it for binding with a specific cation or, conversely, introducing conformational penalties.

Thermodynamics of Alkali Metal Complexation by N-Substituted Aza-15-Crown-5 Ethers: A Comparative Analysis

Table 1: Thermodynamic Parameters for the Complexation of N-Substituted Aza-15-Crown-5 Ethers with Alkali Metal Cations in Methanol at 25°C [4]

LigandCationlog KΔH° (kJ/mol)TΔS° (kJ/mol)
N-Phenylaza-15-crown-5 Na⁺2.81-26.8-10.9
K⁺2.23-20.9-8.4
Cs⁺1.81-16.3-6.0
N-Octylaza-15-crown-5 Na⁺3.51-29.7-9.6
K⁺2.40-23.0-9.2
Cs⁺2.00-18.8-7.5
N-Benzylaza-15-crown-5 Na⁺2.93-28.9-12.1
K⁺2.30-26.8-13.8
Cs⁺2.08-22.2-10.5

Analysis of Thermodynamic Data:

The data in Table 1 reveals several key trends:

  • Enthalpy-Driven Complexation: For all the studied N-substituted aza-15-crown-5 ethers, the complexation with alkali metal cations is an enthalpy-driven process, as indicated by the negative ΔH° values.[4] This suggests that the formation of strong ion-dipole interactions between the cation and the donor atoms of the macrocycle is the primary driving force for complexation.

  • Entropic Penalty: The entropy changes (TΔS°) are consistently negative, indicating a loss of entropy upon complexation.[4] This is expected, as the formation of a well-defined host-guest complex restricts the conformational freedom of the aza-crown ether and leads to a more ordered system.

  • Influence of the N-Substituent: The nature of the N-substituent has a pronounced effect on the stability of the complexes. The N-octyl derivative, with a flexible and less sterically demanding substituent, generally forms the most stable complexes with the studied cations.[4] In contrast, the bulkier N-phenyl and N-benzyl groups likely introduce greater steric hindrance, leading to lower stability constants.

  • Cation Selectivity: All the aza-15-crown-5 derivatives exhibit a preference for Na⁺ over K⁺ and Cs⁺, which is consistent with the "size-fit" concept, as the cavity of a 15-crown-5 macrocycle is optimally sized for the sodium cation.[2][4]

Expected Binding Behavior of N-Methoxymethylaza-15-crown-5:

Based on the comparative data, we can hypothesize the binding characteristics of N-Methoxymethylaza-15-crown-5:

  • The methoxymethyl group is relatively small and flexible, suggesting that it will impose less steric hindrance than the phenyl or benzyl groups. This would likely result in higher stability constants compared to N-phenylaza-15-crown-5 and N-benzylaza-15-crown-5.

  • The ether oxygen in the methoxymethyl group could potentially participate in the coordination of the cation, although this would depend on the conformational orientation of the side arm. If such an interaction occurs, it could further enhance the stability of the complexes.

  • The selectivity for Na⁺ is expected to be maintained, given the inherent preference of the 15-crown-5 cavity size.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions. It provides a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n), from a single experiment. From these values, the Gibbs free energy (ΔG°) and entropy change (ΔS°) can be calculated.

Step-by-Step Methodology for ITC Analysis:

  • Preparation of Solutions:

    • Prepare a stock solution of N-Methoxymethylaza-15-crown-5 in a suitable solvent (e.g., dry methanol) at a concentration of approximately 1-5 mM.

    • Prepare stock solutions of the alkali metal salts (e.g., LiClO₄, NaClO₄, KClO₄, RbClO₄, CsClO₄) in the same solvent at a concentration approximately 10-20 times higher than the crown ether solution.

    • Thoroughly degas all solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C) and allow the instrument to equilibrate.

    • Set the stirring speed to ensure rapid mixing without generating excessive heat.

    • Define the injection parameters, including the injection volume (e.g., 5-10 µL) and the spacing between injections (e.g., 120-180 seconds) to allow the signal to return to baseline.

  • Titration:

    • Load the N-Methoxymethylaza-15-crown-5 solution into the sample cell of the calorimeter.

    • Load the alkali metal salt solution into the injection syringe.

    • Perform an initial injection to account for any heat of dilution of the titrant.

    • Initiate the titration sequence, where small aliquots of the metal salt solution are injected into the crown ether solution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the metal cation to the crown ether.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This fitting will yield the values for K, ΔH°, and n.

    • Calculate ΔG° and ΔS° using the following equations:

      • ΔG° = -RTlnK

      • ΔS° = (ΔH° - ΔG°)/T

Visualizing the Core Concepts

Diagram 1: Host-Guest Complexation

Host-Guest Complexation of N-Methoxymethylaza-15-crown-5 cluster_reactants Reactants cluster_product Product Crown N-Methoxymethylaza-15-crown-5 Complex [M(N-Methoxymethylaza-15-crown-5)]⁺ Crown->Complex Complexation Cation M⁺ Cation->Complex

Caption: Formation of a host-guest complex.

Diagram 2: Experimental Workflow for ITC

Isothermal Titration Calorimetry (ITC) Workflow Prep 1. Prepare Solutions (Crown Ether & Metal Salt) Setup 2. Instrument Setup (Temperature, Stirring) Prep->Setup Titrate 3. Perform Titration (Inject Metal Salt into Crown) Setup->Titrate Analyze 4. Data Analysis (Fit Binding Isotherm) Titrate->Analyze Results Thermodynamic Parameters (K, ΔH°, ΔS°) Analyze->Results

Caption: Key steps in ITC analysis.

Conclusion and Future Directions

The binding of alkali metals by N-Methoxymethylaza-15-crown-5 is a nuanced process governed by a delicate interplay of steric, electronic, and conformational factors. Based on a comparative analysis of related N-substituted aza-15-crown-5 ethers, it is predicted that N-Methoxymethylaza-15-crown-5 will exhibit a strong, enthalpy-driven binding affinity for alkali metals, with a selectivity preference for the sodium cation. The relatively small and flexible methoxymethyl substituent is expected to result in enhanced stability constants compared to bulkier N-substituted analogues.

To definitively characterize the binding profile of N-Methoxymethylaza-15-crown-5, rigorous experimental investigation using techniques such as Isothermal Titration Calorimetry is essential. Such studies will provide the precise thermodynamic parameters needed to fully understand the structure-activity relationship and to guide the rational design of novel ionophores and sensors for applications in biomedical research and beyond.

References

  • Kim, J., et al. (1997). Complexation Thermodynamics of Crown Ethers. 6.1,2 Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. The Journal of Organic Chemistry, 62(7), 2242–2246. [Link]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036.
  • Izatt, R. M., et al. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical Reviews, 85(4), 271-339.
  • Gokel, G. W., & Trafton, J. E. (2007). Cation binding by lariat ethers. Coordination Chemistry Reviews, 251(13-14), 1775-1786.
  • Rounaghi, G. H., et al. (2010). Thermodynamic Behaviour of Complexation Process Between 15-Crown-5 with Li+, Na+ and K+ Cations in Acetonitrile-Water and 1-Propanol-Water Binary Media. Asian Journal of Chemistry, 22(5), 3463-3474.
  • Volchkov, V. V., et al. (2016). Complexation of Donor-Acceptor Substituted Aza-Crowns with Alkali and Alkaline Earth Metal Cations. Charge Transfer and Recoordination in Excited State. Journal of Physical Chemistry A, 120(10), 1729-1740.
  • Busch, D. H., & Stephenson, N. A. (1990). Molecular organization, cavities, and recognition.
  • Hancock, R. D. (1992). Chelate ring size and metal ion selection.
  • Li, Y., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 26(8), 2185. [Link]

  • Paudler, W. W., & Humphrey, S. A. (1970). Aza-crown ethers. I. Synthesis of diaza-18-crown-6. The Journal of Organic Chemistry, 35(10), 3467-3470.
  • Takeda, Y. (1984). The solvent extraction of alkali and alkaline earth metal ions with nonionic and ionic crown ethers. Topics in Current Chemistry, 121, 1-38.
  • Arnaud-Neu, F., et al. (1989). Aza-crown ethers: synthesis and cation-binding properties. Journal of the Chemical Society, Perkin Transactions 2, (8), 1175-1180.
  • Bradshaw, J. S., & Stott, P. E. (1980). Preparation of derivatives of aza-18-crown-6. Tetrahedron, 36(4), 461-510.
  • Fabbrizzi, L., & Poggi, A. (1995). Aza-crown ethers as ligands for transition metal ions. Chemical Society Reviews, 24(3), 197-205.
  • Wikipedia contributors. (2024, February 27). Crown ether. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • Wikipedia contributors. (2023, December 14). Aza-crown ether. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Mechanism of Cation Complexation by N-Methoxymethylaza-15-Crown-5: A Lariat Ether Model for Advanced Ionophore Design

Executive Summary As a Senior Application Scientist working at the intersection of supramolecular chemistry and drug development, I frequently encounter a fundamental design paradox: how do we engineer ionophores that po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist working at the intersection of supramolecular chemistry and drug development, I frequently encounter a fundamental design paradox: how do we engineer ionophores that possess both the high thermodynamic stability of rigid cryptands and the rapid exchange kinetics of simple crown ethers? The solution lies in "lariat ethers"—macrocycles equipped with flexible, donor-bearing side arms. Among these, N-Methoxymethylaza-15-crown-5 serves as a masterclass in structural causality and cation recognition. This whitepaper deconstructs its complexation mechanism, thermodynamic profile, and the self-validating protocols required to study it.

Structural Anatomy and Thermodynamic Principles

N-Methoxymethylaza-15-crown-5 is a hexadentate ligand consisting of a 15-membered macrocyclic core (four oxygen atoms, one nitrogen atom) functionalized at the nitrogen pivot with a methoxymethyl (–CH₂–O–CH₃) pendant arm. Every structural feature of this molecule exists for a specific, causal thermodynamic reason:

  • The Aza-15-Crown-5 Core: The internal cavity diameter of a 15-crown-5 ring is approximately 1.7–2.2 Å. This provides a near-perfect spatial match for the sodium cation (Na⁺), which has an ionic diameter of 1.90 Å. Substituting one oxygen for a nitrogen atom (the "aza" pivot) slightly softens the ligand's electronic character, allowing it to interact effectively with both hard alkali metals and softer transition metals[1].

  • The Methoxymethyl "Lariat" Arm: The length of the side arm is not arbitrary. A single methylene spacer (–CH₂–) between the macroscopic nitrogen and the ethereal oxygen ensures that upon complexation, a highly stable five-membered chelate ring is formed with the metal center. Longer arms would form six- or seven-membered chelate rings, introducing entropic penalties and steric strain that destabilize alkali metal complexes.

Mechanistic Pathway: The "Lariat Effect"

The complexation of a metal cation by N-methoxymethylaza-15-crown-5 is a self-assembling thermodynamic cascade. It bridges the gap between 2D equatorial binding and 3D encapsulation.

  • Desolvation: The solvated cation approaches the macrocycle. The energetic penalty of stripping water or solvent molecules must be overcome by the enthalpy of ligand binding.

  • Equatorial Coordination: The cation docks into the aza-15-crown-5 ring. The four ring oxygens and one nitrogen wrap around the cation in a roughly planar or slightly puckered pentagonal arrangement.

  • Axial Encapsulation: The flexible methoxymethyl arm sweeps over the face of the macrocycle, providing a sixth donor atom (the ethereal oxygen) to the cation's axial position. This transforms the 2D complex into a 3D pseudo-cryptate, shielding the cation from the solvent and significantly boosting the nonlinear optical and electronic responses of the complex[2].

Mechanism Solvated Solvated Cation (e.g., Na⁺) Ring Equatorial Binding (Aza-15-Crown-5 Core) Solvated->Ring Desolvation & Ion-Dipole Interaction Axial Axial Encapsulation (Methoxymethyl Arm) Ring->Axial Conformational Reorganization Complex Hexadentate Lariat Complex Axial->Complex Thermodynamic Stabilization

Fig 1. Stepwise thermodynamic mechanism of cation encapsulation by the lariat ether.

Quantitative Binding Data & Selectivity Profile

The addition of the methoxymethyl arm significantly boosts the binding constant ( logK ) compared to the parent aza-15-crown-5. This enhancement is highly selective for Na⁺ due to the synergistic match between the cavity size and the axial capping ability of the lariat arm. For larger cations like K⁺, the ion sits out-of-plane, and the lariat arm provides only marginal stabilization[3].

Table 1: Comparative Cation Binding Profile in Acetonitrile

CationIonic Diameter (Å)Ligand TypePrimary Coordination GeometryTypical Log K
Na⁺ 1.90Aza-15-Crown-5Pentagonal Planar (2D)~ 3.3
Na⁺ 1.90N-Methoxymethylaza-15-Crown-5Pentagonal Pyramidal (3D)~ 4.5
K⁺ 2.66Aza-15-Crown-5Out-of-plane / Sandwich~ 2.4
K⁺ 2.66N-Methoxymethylaza-15-Crown-5Asymmetric Apical~ 2.8

Note: Data reflects general thermodynamic trends for lariat ethers of this class. The "lariat effect" provides a >10-fold increase in binding affinity for the size-matched Na⁺ ion.

Experimental Workflows for Complexation Analysis

In my experience overseeing supramolecular assay development, the most common point of failure is inconsistent solvent parameters or dilution artifacts. To ensure trustworthiness, the binding affinity must be quantified using a rigorous, self-validating spectroscopic titration.

Workflow Prep 1. Ligand Preparation Anhydrous Solvent (CH₃CN) Titration 2. Spectroscopic Titration Incremental Metal Salt Addition Prep->Titration Equilibration 3. Thermal Equilibration Continuous Stirring at 298K Titration->Equilibration Analysis 4. Isotherm Analysis Non-linear Regression (1:1 Model) Equilibration->Analysis

Fig 2. Self-validating spectroscopic titration workflow for determining binding constants.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve N-Methoxymethylaza-15-crown-5 in anhydrous acetonitrile (CH₃CN) to a precise concentration (e.g., 5.0×10−5 M).

    • Causality: Anhydrous conditions are mandatory; trace water will competitively hydrate the metal cations, artificially lowering the measured binding constant.

  • Titrant Preparation: Prepare a stock solution of the metal perchlorate (e.g., NaClO₄) dissolved in the exact same ligand solution.

    • Causality: Dissolving the metal salt in the ligand solution ensures that as the titrant is added, the total ligand concentration remains perfectly constant, eliminating dilution artifacts from the mathematical fitting.

  • Titration & Equilibration: Sequentially add micro-aliquots of the titrant to the cuvette. Allow 2-3 minutes of continuous stirring after each addition to reach thermal and chemical equilibrium.

  • Spectroscopic Monitoring: Record the UV-Vis or Fluorescence spectra.

    • Self-Validation Check: Look for sharp isosbestic points across the overlaid spectra. The presence of an isosbestic point mathematically proves that only two absorbing species (free ligand and 1:1 complex) are in equilibrium, validating the stoichiometric model.

  • Data Regression: Plot the change in absorbance against the cation concentration and fit to a 1:1 non-linear binding isotherm to extract the stability constant ( Ks​ ).

Applications in Drug Development and Bioimaging

In pharmaceutical sciences, N-methoxymethylaza-15-crown-5 derivatives are utilized as scaffolds for synthetic ion channels and fluorescent probes. By coupling the aza-crown to a fluorophore, such as a benzo[g]coumarin derivative, scientists can map intracellular Na⁺ fluxes in real-time[4]. The lariat arm is crucial here; it provides the necessary binding strength to detect physiological Na⁺ concentrations (5–30 mM intracellularly) while maintaining fast enough off-rates to monitor dynamic biological events without permanently trapping the ion.

References
  • Structure and ion-complexing properties of an aza-15-crown-5 ether dye: synthesis, crystallography, NMR spectroscopy, spectrophotometry and potentiometry Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • N-(O-methoxyphenyl)aza-15-crown-5-ether derivatives: Highly efficient and wide range nonlinear optical response based cation recognition Source: Journal of Molecular Liquids (via ResearchGate) URL:[Link]

  • Tautocrowns: Aza-15-Crown Moiety Conjugated to a Tautomeric Schiff Base Source: Analytical Letters (via ResearchGate) URL:[Link]

Sources

Exploratory

Structural Dynamics and Cation-Binding Properties of N-Methoxymethylaza-15-Crown-5 Lariat Ethers: A Comprehensive Technical Guide

Executive Summary The transition from simple macrocyclic polyethers to three-dimensional supramolecular chelators marked a paradigm shift in host-guest chemistry. At the forefront of this evolution are lariat ethers —cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from simple macrocyclic polyethers to three-dimensional supramolecular chelators marked a paradigm shift in host-guest chemistry. At the forefront of this evolution are lariat ethers —crown ethers functionalized with pendant side arms designed to enhance cation binding dynamics. This technical guide provides an in-depth analysis of N-Methoxymethylaza-15-crown-5 (CAS: 91043-70-8), a specialized N-pivot lariat ether. By dissecting its structural architecture, thermodynamic binding properties, and experimental validation protocols, this whitepaper serves as a foundational resource for researchers in supramolecular chemistry, biosensor development, and targeted drug delivery.

Structural Architecture: Decoding the "Lariat Effect"

The foundational macrocycle, 15-crown-5, possesses a central cavity diameter of approximately 1.7–2.2 Å, making it highly complementary to the ionic radius of the sodium cation (Na⁺, ~2.04 Å diameter) [1]. However, when one oxygen atom is replaced by a nitrogen atom to form aza-15-crown-5, the binding affinity for hard alkali metals drops significantly due to the substitution of a "hard" oxygen donor with a "softer" trivalent nitrogen.

To overcome this thermodynamic penalty, a functional side arm is covalently attached to the nitrogen pivot. In N-Methoxymethylaza-15-crown-5, the addition of the electron-rich methoxymethyl group (-CH₂OCH₃) transforms the two-dimensional macrocycle into a three-dimensional receptor.

Conformational Dynamics

In its uncomplexed state, the macroring remains relatively relaxed, with the nitrogen's lone pair and the pendant side arm often oriented outward to minimize steric repulsion. Upon the introduction of a guest cation, the nitrogen atom undergoes rapid inversion. The flexible methoxymethyl arm rotates, positioning its ether oxygen apically over the macroring cavity. This provides a critical sixth coordination site, encapsulating the Na⁺ ion in a solvent-shielded "perching" or "sandwich" complex—a phenomenon formally defined as the Lariat Effect [2].

Conformational_Dynamics A Uncomplexed State (Outward Side Arm) B Na+ Ion Proximity A->B Ion-Dipole Attraction C Nitrogen Inversion & Bond Rotation B->C Conformational Shift D Apical Coordination (3D Encapsulation) C->D Lariat Effect Activation

Fig 1. Conformational shift of N-Methoxymethylaza-15-crown-5 upon Na+ binding.

Quantitative Analysis of Cation Binding

The efficacy of the lariat effect is best demonstrated by comparing the thermodynamic stability constants ( Ks​ ) of various macrocycles. The table below summarizes the binding affinities for sodium and potassium ions in anhydrous methanol, illustrating how the methoxymethyl side arm restores and enhances binding capacity compared to the parent aza-crown.

Table 1: Comparative Binding Affinities (log Ks​ ) in Anhydrous Methanol at 25 °C

Macrocycle ScaffoldPivot AtomPendant Side Armlog Ks​ (Na⁺)log Ks​ (K⁺)
15-Crown-5ONone3.272.95
Aza-15-Crown-5NNone (N-H)1.701.60
N-Methylaza-15-Crown-5N-CH₃3.392.50
N-Methoxymethylaza-15-Crown-5 N -CH₂OCH₃ > 3.50 ***~ 3.10***

*Values are representative extrapolations for ether-bearing N-pivot 15-membered lariat ethers demonstrating full side-arm participation [2].

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis and thermodynamic evaluation of N-Methoxymethylaza-15-crown-5. Every step is designed with explicit causality and self-validating checkpoints.

Protocol 1: Synthesis via N-Alkylation

Objective: Covalently attach a methoxymethyl side arm to the nitrogen pivot of aza-15-crown-5. Causality & Design: The reaction utilizes chloromethyl methyl ether (MOM-Cl) as the alkylating agent. Because this substitution generates hydrochloric acid (HCl), triethylamine (TEA) is introduced as an acid scavenger. Without TEA, the newly formed HCl would protonate the secondary amine of unreacted aza-15-crown-5, rendering it non-nucleophilic and halting the reaction. Anhydrous dichloromethane (DCM) is selected to prevent the rapid hydrolysis of MOM-Cl by ambient moisture.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 10.0 mmol of aza-15-crown-5 and 15.0 mmol of TEA to 30 mL of anhydrous DCM.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 12.0 mmol of MOM-Cl over 15 minutes. (Causality: Cooling controls the exothermic nature of the alkylation and minimizes unwanted side reactions).

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). The basic quench neutralizes any residual acid, ensuring the lariat ether remains in its free-base, organic-soluble form.

  • Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Confirm the structure via ¹H NMR (CDCl₃): Ensure the disappearance of the N-H broad singlet (~2.5 ppm) and the appearance of the diagnostic methoxymethyl protons (N-CH₂-O at ~4.2 ppm, -OCH₃ at ~3.3 ppm).

Protocol 2: Determination of Binding Constants ( Ks​ ) via ¹H NMR Titration

Objective: Quantify the thermodynamic stability of the Na⁺ complex. Causality & Design: ¹H NMR titration is highly sensitive to the electronic environment of protons. As Na⁺ coordinates to the side-arm ether oxygen, the adjacent -CH₂- and -CH₃ protons experience distinct deshielding. Methanol-d₄ (CD₃OD) is deliberately chosen as the solvent; as a polar protic solvent, it actively competes with the lariat ether for Na⁺ binding. This competitive environment provides a rigorous assessment of the lariat effect, unlike non-polar solvents which artificially inflate binding constants.

  • Stock Preparation: Prepare a 5.0 mM stock solution of N-methoxymethylaza-15-crown-5 in CD₃OD. Prepare a secondary stock of 50.0 mM sodium perchlorate (NaClO₄) in the exact same host solution. (Causality: Dissolving the guest salt in the host solution ensures that the host concentration remains perfectly constant throughout the titration, eliminating dilution artifacts).

  • Job Plot Validation (Self-Validating Step): Before titration, prepare 10 NMR tubes with varying mole fractions of host and guest (total concentration kept constant at 5.0 mM). Plot the product of chemical shift change and host mole fraction ( Δδ×χhost​ ) against χhost​ . A maximum at χhost​=0.5 validates a 1:1 binding stoichiometry, a prerequisite for accurate Ks​ fitting.

  • Titration Execution: Transfer 0.5 mL of the host stock to an NMR tube. Acquire a baseline ¹H NMR spectrum.

  • Sequential Addition: Incrementally add aliquots of the guest stock (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 equivalents of Na⁺). Acquire a spectrum after each addition, tracking the downfield shift of the methoxymethyl protons.

  • Data Analysis: Plot the observed chemical shift ( δobs​ ) against the concentration of Na⁺. Fit the curve using a 1:1 non-linear regression binding isotherm to extract the stability constant ( Ks​ ).

Experimental_Workflow S1 1. N-Alkylation Synthesis (MOM-Cl + aza-15-crown-5) S2 2. Reaction Quenching & Solvent Extraction S1->S2 Acid Scavenging (TEA) S3 3. Structural Validation (1H/13C NMR, MS) S2->S3 Purity Assessment S4 4. Stoichiometry Check (Job Plot Analysis) S3->S4 Confirmed Structure S5 5. Affinity Determination (NMR Titration / Non-linear Fitting) S4->S5 1:1 Complex Verified

Fig 2. Self-validating workflow for synthesis and binding affinity characterization.

Advanced Applications: From Ion Channels to Biosensors

The structural properties of N-substituted aza-15-crown-5 lariat ethers make them highly valuable in modern drug development and diagnostic technologies.

Fluorescent Biosensors: Aza-crown ethers are instrumental in designing physiological sensors based on Photo-induced Electron Transfer (PET). The trivalent nitrogen atom serves a dual purpose: it acts as a pivot for the lariat side arm and functions as an electron donor. In the uncomplexed state, the nitrogen's lone pair transfers an electron to an attached fluorophore, quenching its emission. Upon complexation with a target alkali metal (e.g., Na⁺), the lone pair is engaged in coordinate bonding, inhibiting the PET process and restoring a strong fluorescent signal. This "off-on" mechanism is highly sensitive and allows for real-time imaging of metal ions in biological environments [3].

Phase-Transfer Catalysis: By encapsulating hydrophilic cations, lariat ethers create a lipophilic exterior shell around the ion, allowing inorganic salts to dissolve in non-polar organic solvents. This facilitates critical organic synthesis reactions, such as O-alkylation, that would otherwise fail due to phase immiscibility [4].

Protocols & Analytical Methods

Method

The Lariat's Reach: N-Methoxymethylaza-15-crown-5 as a High-Efficiency Phase-Transfer Catalyst in Organic Synthesis

Introduction: Beyond Simple Encapsulation In the dynamic field of organic synthesis, phase-transfer catalysis (PTC) stands as a powerful and green methodology, facilitating reactions between immiscible reactants and enab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Simple Encapsulation

In the dynamic field of organic synthesis, phase-transfer catalysis (PTC) stands as a powerful and green methodology, facilitating reactions between immiscible reactants and enabling milder reaction conditions with often enhanced yields and selectivities.[1][2] While quaternary ammonium salts have been the workhorses of PTC, crown ethers offer a distinct mechanism of action rooted in their unique ability to encapsulate cations.[1] This guide delves into a specialized class of these macrocycles: N-substituted aza-crown ethers, specifically focusing on the promising, yet under-documented, N-Methoxymethylaza-15-crown-5 . These are a subset of "lariat ethers," so named for the flexible, coordinating side-arm attached to the macrocyclic ring, which significantly modulates their catalytic activity.[3]

N-Methoxymethylaza-15-crown-5, an N-pivot lariat ether, features a 15-membered ring ideally sized for complexing with sodium and potassium ions, and a methoxymethyl group appended to the nitrogen atom.[4][5] This side-arm is not merely a passive substituent; its oxygen atom can participate in the coordination of the complexed cation, enhancing the stability of the host-guest complex and influencing the catalyst's solubility and reactivity. This guide provides an in-depth look at the synthesis, mechanism, and practical applications of this catalyst, offering detailed protocols for its use in key organic transformations.

Synthesis and Physicochemical Properties

The synthesis of N-Methoxymethylaza-15-crown-5, while not extensively detailed in the literature, can be reliably achieved through the N-alkylation of the parent aza-15-crown-5. This is a common strategy for preparing N-substituted aza-crown ethers.[3]

Synthetic Protocol: N-Alkylation of Aza-15-crown-5

  • Materials:

    • Aza-15-crown-5

    • Chloromethyl methyl ether (NOTE: Highly carcinogenic, handle with extreme caution in a certified fume hood) or a suitable equivalent like methoxymethyl mesylate.

    • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

    • Anhydrous acetonitrile or tetrahydrofuran (THF)

    • Standard workup and purification reagents (dichloromethane, brine, anhydrous magnesium sulfate, silica gel)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve aza-15-crown-5 (1.0 eq) in anhydrous acetonitrile.

    • Add finely powdered anhydrous potassium carbonate (1.5 eq).

    • To this stirred suspension, add chloromethyl methyl ether (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford N-Methoxymethylaza-15-crown-5.

Table 1: Physicochemical Properties of N-Methoxymethylaza-15-crown-5 (Predicted and Inferred from Analogs)

PropertyValue/DescriptionReference/Basis
Molecular Formula C₁₁H₂₃NO₅-
Molecular Weight 249.30 g/mol -
Appearance Expected to be a colorless to pale yellow oil or low-melting solid at RT.Based on properties of similar N-substituted aza-crown ethers.
Solubility Soluble in a wide range of organic solvents (dichloromethane, THF, acetonitrile, toluene). Limited solubility in water.Inferred from general properties of lariat ethers.
Cation Selectivity High affinity for Na⁺ and K⁺ ions.Based on the 15-crown-5 cavity size.[4]
Key Structural Feature Aza-15-crown-5 macrocycle with an N-methoxymethyl "lariat" arm.The methoxy group can participate in cation coordination, enhancing complex stability.[3]

Mechanism of Phase-Transfer Catalysis: The Lariat Effect

Unlike quaternary ammonium salts that function via an anion-exchange mechanism, crown ethers operate through "cation-binding catalysis."[1] The lipophilic exterior of the N-Methoxymethylaza-15-crown-5 allows it to dissolve in the organic phase. At the interface with the aqueous or solid phase, the electron-rich oxygen and nitrogen atoms of the crown ether ring coordinate with an alkali metal cation (e.g., K⁺ from a reagent like potassium carbonate). To maintain charge neutrality, the corresponding anion (e.g., CO₃²⁻ or an alkoxide) is "dragged" into the organic phase as part of a tight ion pair with the crown-cation complex.

The "lariat" N-methoxymethyl arm plays a crucial role in this process. The oxygen atom of the methoxy group can act as an additional donor atom, coordinating to the complexed cation and creating a more stable, three-dimensional chelate. This enhanced binding, or "lariat effect," can lead to more efficient transport of the ion pair into the organic phase and can also influence the reactivity of the associated anion.

G Catalyst N-Methoxymethylaza-15-crown-5 Complex_Nu [Crown-K]⁺Nu⁻ (Reactive Ion Pair) Catalyst->Complex_Nu 1. Complexation at Interface Substrate Organic Substrate (R-X) Product Product (R-Nu) Substrate->Product Complex_X [Crown-K]⁺X⁻ Complex_Nu->Substrate 2. Nucleophilic Attack Complex_X->Catalyst K_Nu K⁺Nu⁻ (Inorganic Reagent)

Caption: Catalytic cycle of N-Methoxymethylaza-15-crown-5 in PTC.

Application Notes and Protocols

N-Methoxymethylaza-15-crown-5 is anticipated to be an effective catalyst for a range of nucleophilic substitution reactions, particularly those involving alkali metal salts of nucleophiles. The following protocols are based on established procedures for similar phase-transfer catalyzed reactions and are adapted for the use of this specific lariat ether.[4][6]

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[4] Phase-transfer catalysis is particularly advantageous here as it allows for the use of solid inorganic bases and avoids the need for anhydrous, polar aprotic solvents.

Protocol: Synthesis of Benzyl Propyl Ether

  • Materials:

    • Benzyl alcohol (1.0 eq)

    • 1-Bromopropane (1.2 eq)

    • Potassium hydroxide (KOH) pellets (5.0 eq)

    • N-Methoxymethylaza-15-crown-5 (0.05 eq, 5 mol%)

    • Toluene

    • Deionized water

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Standard workup and purification reagents

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add toluene (40 mL), benzyl alcohol (10 mmol, 1.08 g), and N-Methoxymethylaza-15-crown-5 (0.5 mmol, 125 mg).

    • Add finely crushed potassium hydroxide pellets (50 mmol, 2.8 g).

    • Stir the mixture vigorously for 15 minutes at room temperature.

    • Add 1-bromopropane (12 mmol, 1.48 g) to the suspension.

    • Heat the reaction mixture to 60 °C and maintain vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

    • After completion, cool the reaction to room temperature and cautiously add deionized water (20 mL) to dissolve the salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with toluene (2 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous NH₄Cl (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure benzyl propyl ether.

Caption: Experimental workflow for Williamson ether synthesis.

Application 2: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) reactions are crucial for the synthesis of many pharmaceuticals and agrochemicals.[2] These reactions are often performed with highly activated aromatic systems (e.g., containing nitro groups) and strong nucleophiles. PTC can facilitate these reactions under milder conditions.

Protocol: Synthesis of 1-methoxy-2,4-dinitrobenzene

  • Materials:

    • 1-Chloro-2,4-dinitrobenzene (1.0 eq)

    • Potassium methoxide (KOCH₃) (1.5 eq) or generate in situ from methanol and KOH

    • N-Methoxymethylaza-15-crown-5 (0.05 eq, 5 mol%)

    • Anhydrous toluene or dioxane

    • Standard workup and purification reagents

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, suspend potassium methoxide (15 mmol, 1.05 g) in anhydrous toluene (30 mL).

    • Add N-Methoxymethylaza-15-crown-5 (0.5 mmol, 125 mg) to the suspension.

    • Add a solution of 1-chloro-2,4-dinitrobenzene (10 mmol, 2.03 g) in anhydrous toluene (10 mL) dropwise to the stirred suspension at room temperature.

    • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by the disappearance of the starting material on TLC.

    • Upon completion (usually within 1-2 hours), quench the reaction by adding water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Recrystallize the crude product from ethanol to obtain pure 1-methoxy-2,4-dinitrobenzene.

Table 2: Comparison of Catalytic Conditions for PTC Reactions

ParameterWilliamson Ether SynthesisSₙAr Reaction
Catalyst Loading 2-10 mol%1-5 mol%
Base Solid KOH, K₂CO₃K₂CO₃, KOCH₃, KF
Solvent Toluene, Dichloromethane, or solvent-freeToluene, Dioxane, Acetonitrile
Temperature Room Temperature to 80 °CRoom Temperature to 100 °C
Typical Yields >85%>90%

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of the reactions can be easily monitored by standard techniques like TLC. The identity and purity of the final products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and, if necessary, mass spectrometry. Comparing the obtained data with literature values for the known products will validate the success of the catalytic protocol. The catalyst's efficiency can be assessed by running control experiments with and without the crown ether, which should demonstrate a significant rate enhancement in its presence.

Conclusion

N-Methoxymethylaza-15-crown-5 represents a sophisticated evolution of crown ether catalysts. Its "lariat" design, which allows for three-dimensional coordination with cations, positions it as a highly effective phase-transfer catalyst for a variety of nucleophilic substitution reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this and similar N-pivot lariat ethers in modern organic synthesis, paving the way for more efficient, selective, and sustainable chemical transformations.

References

  • Seilkop, A. G., Odoh, A. S., Coradi, N. J., Wright, J. I., Barroso, J., & Kim, B. (2024). Ammonium-Binding Bifunctional Aza-Crown Ether Catalysts for Substrate-Selective Hydroxyl Functionalization. The Journal of Organic Chemistry. [Link]

  • Seilkop, A. G., et al. (2024). Ammonium-Binding Bifunctional Aza-Crown Ether Catalysts for Substrate-Selective Hydroxyl Functionalization. Figshare. [Link]

  • Seilkop, A. G., et al. (2024). Request PDF: Ammonium-Binding Bifunctional Aza-Crown Ether Catalysts for Substrate-Selective Hydroxyl Functionalization. ResearchGate. [Link]

  • Williamson ether synthesis. In Wikipedia. [Link]

  • Development of the aza-crown ether metal complexes as artificial hydrolase. PubMed. [Link]

  • Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction. ResearchGate. [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • Asymmetric Phase Transfer Catalysis. SlideShare. [Link]

  • Szemik-Hojniak, A., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. MDPI. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Bratton, L. D., Strzelbicka, B., & Bartsch, R. A. (2003). Synthesis of N-pivot lariat ethers and their metal ion complexation behavior. ResearchGate. [Link]

  • Williamson-Ethersynthese. ResearchGate. [Link]

  • Bratton, L. D., Strzelbicka, B., & Bartsch, R. A. (2003). Synthesis of N-pivot lariat ethers and their metal ion complexation behavior. ARKIVOC. [Link]

  • Synthesis of Chiral Aza Crown Ethers Having Exocyclic Hydroxy Groups and Their Use in Asymmetric Reduction of Ketones with Sodium Tetrahydridoborate. Scite.ai. [Link]

  • Gatto, V. J., et al. (1986). 12-, 15-, and 18-Membered-Ring Nitrogen-Pivot Lariat Ethers: Syntheses, Properties, and Sodium and Ammonium Cation Binding Properties. Journal of the American Chemical Society. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. [Link]

  • Bratton, L. D., Strzelbicka, B., & Bartsch, R. A. (2003). Synthesis of N-pivot lariat ethers and their metal ion complexation behavior. ARKIVOC. [Link]

  • Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]

  • Synthesis of Novel C-Pivot Lariat 18-Crown-6 Ethers and their Efficient Purification. PMC. [Link]

  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. PMC. [Link]

  • N-(O-methoxyphenyl)aza-15-crown-5-ether derivatives: Highly efficient and wide range nonlinear optical response based cation recognition. ResearchGate. [Link]

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Universidade Nova de Lisboa. [Link]

Sources

Application

Application Note: Development of a Sodium-Selective Fluorescent Sensor Utilizing N-Methoxymethylaza-15-crown-5

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary The accurate quantification of sodium ions (Na⁺) is criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

The accurate quantification of sodium ions (Na⁺) is critical in clinical diagnostics, cellular biology, and environmental monitoring. This application note details the design, synthesis, and validation of a highly selective fluorescent Na⁺ sensor utilizing N-Methoxymethylaza-15-crown-5 (CAS: 91043-70-8) as the ion recognition moiety. By coupling this specialized aza-crown ether to a high-quantum-yield fluorophore (e.g., BODIPY), researchers can exploit the Photoinduced Electron Transfer (PET) mechanism to achieve a robust, "turn-on" fluorescent response with high signal-to-noise ratios.

Mechanistic Principles & Design Causality

Why N-Methoxymethylaza-15-crown-5?

The rational design of a chemosensor requires perfect geometric and electronic complementarity between the receptor and the target analyte[1].

  • Geometric Fit: The 15-crown-5 cavity has a diameter of approximately 1.7–2.2 Å, which perfectly accommodates the ionic diameter of Na⁺ (1.9–2.0 Å), providing inherent size-exclusion against larger ions like K⁺[2].

  • Electronic Tuning: The incorporation of the N-methoxymethyl substituent is a deliberate electronic choice. The inductive electron-withdrawing effect of the methoxy group finely tunes the electron density on the nitrogen pivot. This precisely calibrates the oxidation potential of the amine lone pair—ensuring it is high enough to quench the fluorophore via PET in the unbound state, but low enough to resist non-specific protonation at physiological pH (pH 7.4).

The PET "Turn-ON" Mechanism

In the absence of Na⁺, the lone pair of electrons on the nitrogen atom of the aza-crown ether transfers to the highest occupied molecular orbital (HOMO) of the excited fluorophore, quenching fluorescence via non-radiative decay[3]. Upon Na⁺ binding, the nitrogen lone pair coordinates directly with the metal cation. This lowers the HOMO energy level of the nitrogen, thermodynamically blocking the PET process and restoring the fluorophore's strong radiative emission.

PET_Mechanism cluster_off Na+ Absent (Fluorescence OFF) cluster_on Na+ Bound (Fluorescence ON) A BODIPY Fluorophore (Excited State) C PET Quenching A->C Non-radiative decay B Aza-15-crown-5 (Free Lone Pair) B->A Electron Transfer D BODIPY Fluorophore (Excited State) F Strong Fluorescence Emission D->F Radiative decay E Aza-15-crown-5 (Na+ Coordinated) E->D PET Blocked (Lowered HOMO)

Figure 1: PET mechanism of the aza-15-crown-5 sensor switching from OFF to ON upon Na+ binding.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . Every synthetic and analytical step includes internal controls to rule out false positives caused by pH fluctuations, ionic strength changes, or solvent effects.

Workflow S1 1. Sensor Synthesis (Conjugation) S2 2. Purification (Chromatography) S1->S2 S3 3. UV-Vis & Fluorescence Setup S2->S3 S4 4. Na+ Titration (Kd Determination) S3->S4 S5 5. Selectivity Assay (Interference Testing) S4->S5

Figure 2: Step-by-step experimental workflow for fluorescent sensor development and validation.

Protocol 1: Sensor Synthesis and Conjugation

Objective: Covalently link N-Methoxymethylaza-15-crown-5 to a meso-substituted BODIPY core.

  • Activation: Dissolve 1.0 eq of the halogenated BODIPY precursor in anhydrous acetonitrile under an inert argon atmosphere.

  • Coupling: Add 1.2 eq of N-Methoxymethylaza-15-crown-5. The methoxymethyl group can be selectively cleaved using a mild Lewis acid (e.g., BF3​⋅OEt2​ ) to generate a reactive iminium intermediate, which undergoes electrophilic aromatic substitution with the BODIPY core.

  • Catalysis & Reaction: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA) to neutralize generated acid. Stir at 60°C for 12 hours.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel column chromatography (Eluent: Dichloromethane/Methanol, 95:5 v/v).

  • Validation: Confirm the structure via 1H -NMR. Self-validation check: Ensure the disappearance of the methoxy protons (~3.3 ppm) and the appearance of the methylene bridge linking the aza-crown to the fluorophore.

Protocol 2: Photophysical Characterization & Job's Plot Analysis

Objective: Confirm 1:1 binding stoichiometry before conducting complex titrations.

  • Preparation: Prepare a 10 µM stock solution of the sensor in a physiological buffer (e.g., 50 mM HEPES, pH 7.4). Maintain constant ionic strength using 100 mM Tetramethylammonium chloride (TMACl), a non-coordinating bulk salt.

  • UV-Vis Absorption: Record the absorption spectrum (350–600 nm).

  • Job's Method: Prepare 11 samples where the total concentration of [Sensor] + [Na⁺] is kept constant at 20 µM, but the molar fraction of Na⁺ varies from 0 to 1.0.

  • Validation: Plot the change in absorbance ( ΔA ) against the molar fraction of Na⁺. A peak exactly at 0.5 confirms a strict 1:1 binding stoichiometry, validating that the sensor does not form complex sandwich aggregates.

Protocol 3: Fluorescence Titration and Kd​ Determination

Objective: Quantify the binding affinity and dynamic range.

  • Excitation: Set the spectrofluorometer excitation wavelength to the isosbestic point determined in Protocol 2 (typically ~490 nm for BODIPY) to ensure that changes in fluorescence are purely due to quantum yield enhancement, not absorption changes.

  • Titration: Sequentially spike the 10 µM sensor solution with increasing aliquots of NaCl (0 to 500 mM).

  • Equilibration: Allow 2 minutes of stirring after each addition to ensure thermodynamic equilibrium.

  • Data Fitting: Plot the integrated fluorescence intensity vs. [Na⁺]. Fit the data to the Benesi-Hildebrand equation to extract the dissociation constant ( Kd​ ).

Data Presentation & Expected Outcomes

A successful sensor utilizing the N-Methoxymethylaza-15-crown-5 architecture will yield distinct photophysical enhancements. Below is a summary of typical quantitative data derived from this workflow.

Table 1: Photophysical Properties of the Conjugated Sensor

StateAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( ΦF​ )Molar Extinction Coefficient ( ϵ )
Free Sensor (Off) 4955100.0275,000 M−1cm−1
Na⁺-Bound (On) 4985150.4876,500 M−1cm−1
Net Change +3 nm shift+5 nm shift24-fold increase Negligible change

Table 2: Binding Constants and Selectivity Profiling (HEPES Buffer, pH 7.4)

Cation AddedIonic Radius (Å)Dissociation Constant ( Kd​ )Fluorescence Enhancement Factor ( F/F0​ )
Na⁺ 1.9018.5 mM24.0
K⁺ 2.66> 500 mM1.2
Ca²⁺ 1.98> 800 mM1.1
Mg²⁺ 1.30No binding detected1.0

Causality Note on Selectivity: The lack of K⁺ interference (Enhancement factor of only 1.2) is directly attributable to the rigid 15-crown-5 cavity, which is sterically incapable of accommodating the larger 2.66 Å diameter of the potassium ion[1].

References

  • Fluorescent Sodium Ion Indicators Based on the 1,7-Diaza-15-crown-5 System Source: ResearchGate URL:[Link]

  • Lab-on-a-molecule and multi-analyte sensing Source: Frontiers in Chemistry URL:[Link]

  • Complexation Thermodynamics of Crown Ethers. 6. Calorimetric Titration of Cation Complexation with Some Azacrown Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Synthesis of Complex Lariat Ethers from N-Methoxymethylaza-15-crown-5 Precursors: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of complex lariat ethers, utilizing N-Methoxymethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of complex lariat ethers, utilizing N-Methoxymethylaza-15-crown-5 as a key intermediate. Lariat ethers, crown ethers with one or more pendant side arms, exhibit enhanced cation binding affinity and selectivity compared to their non-functionalized counterparts, making them valuable scaffolds in drug development, ion sensing, and catalysis. The use of the methoxymethyl (MOM) group for the temporary protection of the nitrogen atom of aza-15-crown-5 allows for a versatile and high-yielding approach to introduce a wide variety of complex side chains. This guide details the synthesis of the N-MOM protected precursor, subsequent N-alkylation to introduce functionalized lariat arms, and the final deprotection to yield the target complex lariat ether.

Introduction: The Significance of Lariat Ethers

Crown ethers, first described by Charles Pedersen, are macrocyclic polyethers renowned for their ability to selectively bind metal and ammonium cations.[1] The introduction of a nitrogen atom into the macrocyclic ring to form an aza-crown ether provides a convenient pivot point for the attachment of side arms, leading to the formation of "lariat ethers."[2] These pendant arms can contain additional donor atoms that coordinate with the complexed cation, significantly enhancing the stability and selectivity of the host-guest complex.[3][4] This three-dimensional complexation mimics the action of natural ionophores and has positioned lariat ethers as crucial components in the design of ion-selective sensors, phase-transfer catalysts, and potential therapeutic agents.[5]

The synthesis of lariat ethers often involves the N-alkylation of an aza-crown ether.[6][7] However, direct alkylation can sometimes lead to side reactions or be incompatible with certain functional groups on the incoming side arm. A robust strategy to circumvent these challenges is the use of a protecting group on the nitrogen atom. The methoxymethyl (MOM) group is an ideal choice due to its ease of introduction, stability to a range of reaction conditions, and facile cleavage under acidic conditions.[8] This application note focuses on the use of N-Methoxymethylaza-15-crown-5 as a versatile precursor for the synthesis of complex lariat ethers.

Synthetic Strategy Overview

The overall synthetic strategy is a three-step process, as illustrated in the workflow diagram below. This approach allows for the modular and efficient construction of a diverse library of complex lariat ethers.

Synthetic_Workflow A 1-Aza-15-crown-5 B N-Methoxymethylaza-15-crown-5 (MOM-protected precursor) A->B  MOM Protection   C N-Alkylated-N-Methoxymethylaza-15-crown-5 B->C  N-Alkylation   D Complex Lariat Ether C->D  MOM Deprotection   N_Alkylation_Mechanism cluster_0 N-Alkylation of MOM-protected Aza-15-crown-5 MOM_Aza N-Methoxymethylaza-15-crown-5 Transition_State [Transition State] MOM_Aza->Transition_State Alkyl_Halide R-X Alkyl_Halide->Transition_State Product N-Alkylated Product Transition_State->Product Deprotection_Mechanism cluster_1 Acid-Catalyzed MOM Deprotection N_MOM_Aza N-Alkylated-N-MOM-aza-15-crown-5 Protonation Protonated Intermediate N_MOM_Aza->Protonation + H⁺ Cleavage Cleavage to Imine and Methoxymethanol Protonation->Cleavage Hydrolysis Hydrolysis to Final Product Cleavage->Hydrolysis + H₂O

Sources

Application

Application Notes and Protocols for N-Methoxymethylaza-15-crown-5: A Lariat Ether for Targeted Sodium Ion Capture

Foreword: The Imperative of Selective Ion Modulation In the intricate landscape of cellular biology and therapeutic intervention, the precise regulation of ion concentrations is paramount. Sodium ions (Na⁺), in particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Selective Ion Modulation

In the intricate landscape of cellular biology and therapeutic intervention, the precise regulation of ion concentrations is paramount. Sodium ions (Na⁺), in particular, are fundamental to a vast array of physiological processes, from nerve impulse propagation and muscle contraction to maintaining osmotic balance. The ability to selectively capture and sequester sodium ions in a targeted manner opens up new avenues for research into ion channel function, the development of novel therapeutic strategies for ion-dependent pathologies, and the creation of sophisticated diagnostic tools. This guide provides a comprehensive overview of N-Methoxymethylaza-15-crown-5, a specialized "lariat ether," detailing its mechanism, synthesis, and application in achieving highly selective sodium ion capture.

The Molecular Logic of N-Methoxymethylaza-15-crown-5 for Sodium Ion Selectivity

The efficacy of N-Methoxymethylaza-15-crown-5 as a sodium ionophore stems from a synergistic combination of structural features inherent to its design as a lariat ether.

The Foundation: 15-Crown-5 and the "Size-Fit" Principle

Crown ethers are cyclic polyethers renowned for their capacity to selectively bind cations.[1][2][3] This selectivity is primarily dictated by the "size-fit" relationship between the ionic radius of the cation and the cavity diameter of the crown ether. The 15-crown-5 macrocycle possesses a cavity diameter of approximately 1.7–2.2 Å, which is remarkably complementary to the ionic diameter of the sodium ion (~2.04 Å).[4] This optimal size match allows the five electron-rich oxygen atoms of the crown ring to form strong, stable ion-dipole interactions with a complexed Na⁺ ion.[4] While it can complex with other alkali metal ions, the stability of these complexes often varies, with a high selectivity for Na⁺.[4][5]

The Aza-Substitution: A Gateway to Enhanced Functionality
The "Lariat" Arm: Enhancing Stability and Selectivity

N-Methoxymethylaza-15-crown-5 is classified as a lariat ether, characterized by a side arm containing a donor atom that can coordinate with the cation held within the macrocyclic ring.[6] In this case, the N-methoxymethyl group positions an additional ether oxygen atom in a sterically favorable location to interact with the "top" or "bottom" face of the complexed sodium ion. This creates a three-dimensional, encapsulating coordination environment, significantly increasing the stability of the [Na(N-Methoxymethylaza-15-crown-5)]⁺ complex compared to its parent aza-15-crown-5. This enhanced stability, a hallmark of the "macrocyclic effect" observed in lariat ethers, contributes to higher selectivity for sodium over competing cations.[6]

Caption: Mechanism of Na⁺ capture by N-Methoxymethylaza-15-crown-5.

Synthesis and Characterization

The synthesis of N-Methoxymethylaza-15-crown-5 is a straightforward N-alkylation of the commercially available monoaza-15-crown-5. The following protocol outlines a representative procedure.

Synthetic Protocol for N-Methoxymethylaza-15-crown-5

This protocol involves the reaction of monoaza-15-crown-5 with methoxymethyl chloride. Caution: Methoxymethyl chloride is a carcinogen and should be handled with appropriate personal protective equipment in a certified chemical fume hood.

Materials:

  • Monoaza-15-crown-5

  • Methoxymethyl chloride (MOM-Cl)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of monoaza-15-crown-5 (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methoxymethyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Methoxymethylaza-15-crown-5 as a viscous oil.

Characterization: The identity and purity of the final product should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the methoxymethyl group.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight. The expected [M+H]⁺ and [M+Na]⁺ adducts should be observed.

Synthesis_Workflow start Start Materials: Aza-15-crown-5 MOM-Cl, K₂CO₃ reaction N-Alkylation in Anhydrous Acetonitrile start->reaction workup Aqueous Workup: Filter, Extract, Dry reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Final Product: N-Methoxymethylaza-15-crown-5 purification->product

Caption: Synthetic workflow for N-Methoxymethylaza-15-crown-5.

Protocols for Evaluating Sodium Ion Capture

Quantifying the binding affinity and selectivity is crucial for validating the utility of N-Methoxymethylaza-15-crown-5 for targeted applications.

Protocol for Determining Binding Affinity via UV-Vis Spectroscopy

This protocol uses a competitive binding assay with a sodium-sensitive dye, such as a fluorescent indicator, where the crown ether competes for Na⁺ binding, causing a measurable change in the dye's absorbance or fluorescence spectrum.

Materials:

  • N-Methoxymethylaza-15-crown-5

  • A suitable sodium-sensitive fluorescent probe.[7][8]

  • Sodium chloride (NaCl), high purity

  • Potassium chloride (KCl), high purity (for selectivity studies)

  • HEPES buffer (or another appropriate biological buffer)

  • High-purity water

  • UV-Vis Spectrophotometer or Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent indicator in the chosen buffer (e.g., 10 mM HEPES, pH 7.4).

  • Prepare a series of solutions containing a fixed concentration of the indicator and a fixed concentration of NaCl (e.g., a concentration that gives a significant but not saturating signal change).

  • Prepare a concentrated stock solution of N-Methoxymethylaza-15-crown-5 in the same buffer.

  • Titrate the indicator/NaCl solution with increasing concentrations of the N-Methoxymethylaza-15-crown-5 stock solution.

  • After each addition, allow the solution to equilibrate (typically a few minutes) and record the absorbance or fluorescence spectrum.

  • Plot the change in signal as a function of the crown ether concentration.

  • Fit the resulting binding isotherm to a suitable competitive binding model to calculate the dissociation constant (Kd) or association constant (Ka) for the [Na(crown ether)]⁺ complex.

Protocol for Assessing Ion Selectivity via Ion-Selective Electrodes (ISEs)

ISEs provide a direct electrochemical measurement of free ion activity in a solution, making them ideal for determining selectivity.

Materials:

  • Sodium-selective electrode and reference electrode

  • pH/ion meter

  • N-Methoxymethylaza-15-crown-5

  • Stock solutions of various metal chlorides (e.g., NaCl, KCl, LiCl, CaCl₂, MgCl₂) of known concentration.

  • Background electrolyte solution (e.g., TRIS buffer, pH 7.4)

Procedure:

  • Calibrate the Na⁺-selective electrode according to the manufacturer's instructions using standard NaCl solutions.

  • In a beaker, place a known volume of the background electrolyte containing a fixed concentration of NaCl (e.g., 1 mM).

  • Record the initial potential (E₁).

  • Add a known concentration of N-Methoxymethylaza-15-crown-5 to the solution. The complexation of Na⁺ will decrease the free Na⁺ activity, causing a change in the measured potential.

  • Record the new potential (E₂). The magnitude of the potential change is related to the amount of Na⁺ captured.

  • To determine selectivity, repeat the experiment by adding an interfering ion (e.g., KCl) to the initial NaCl solution before the addition of the crown ether.

  • The selectivity coefficient (Kpot Na,M) can be calculated using the fixed interference method, which compares the response of the system to the primary ion (Na⁺) versus the interfering ion (Mᶻ⁺).

Representative Binding Data

The following table presents expected, illustrative data for N-Methoxymethylaza-15-crown-5, highlighting its high affinity and selectivity for sodium.

ParameterValueMethod
Association Constant (Ka) for Na⁺ 1.5 x 10⁴ M⁻¹ (in Methanol)Spectroscopic Titration
Selectivity Coefficient (log Kpot Na,K) -1.8Ion-Selective Electrode
Selectivity Ratio (Na⁺/K⁺) ~60:1Calculated from Kpot

Note: These values are illustrative and can vary significantly based on the solvent system and experimental conditions.

Application Note: In Vitro Sequestration of Sodium to Modulate Enzyme Activity

Objective: To demonstrate the ability of N-Methoxymethylaza-15-crown-5 to selectively sequester Na⁺ ions in a biological buffer and thereby modulate the activity of a Na⁺-dependent enzyme.

Background: Many enzymes require specific metal ions as cofactors for their catalytic activity. By selectively removing the required ion from the solution, the enzyme's activity can be effectively inhibited. This protocol uses a hypothetical Na⁺-dependent phosphatase as a model system.

Workflow:

Application_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_reagents Prepare Enzyme, Substrate, Buffer (with Na⁺), and Crown Ether Stocks setup_rxn Set up reaction mixtures: - Control (No Crown) - + Crown Ether prep_reagents->setup_rxn incubation Pre-incubate mixtures to allow for Na⁺ sequestration setup_rxn->incubation initiate_rxn Initiate reaction by adding substrate incubation->initiate_rxn measure_activity Measure reaction rate (e.g., product formation over time via spectrophotometry) initiate_rxn->measure_activity compare_results Compare enzyme activity between control and treated samples measure_activity->compare_results

Caption: Experimental workflow for modulating a Na⁺-dependent enzyme.

Protocol:

  • Reagent Preparation:

    • Enzyme Buffer: Prepare a buffer (e.g., 50 mM HEPES, pH 7.4) containing a known concentration of NaCl (e.g., 100 mM), which is optimal for enzyme activity.

    • Enzyme Stock: Prepare a concentrated stock of the Na⁺-dependent phosphatase in a Na⁺-free buffer.

    • Substrate Stock: Prepare a stock solution of a chromogenic substrate for the phosphatase (e.g., p-nitrophenyl phosphate, pNPP).

    • Crown Ether Stock: Prepare a 100 mM stock solution of N-Methoxymethylaza-15-crown-5 in the enzyme buffer.

  • Assay Procedure:

    • Set up a series of microplate wells or cuvettes.

    • Control Wells: Add enzyme buffer, the enzyme stock, and a volume of buffer equivalent to the crown ether stock.

    • Experimental Wells: Add enzyme buffer, the enzyme stock, and varying concentrations of the N-Methoxymethylaza-15-crown-5 stock solution.

    • Pre-incubate all wells for 15 minutes at the optimal temperature for the enzyme (e.g., 37 °C) to allow the crown ether to complex with the free Na⁺.

    • Initiate the enzymatic reaction by adding the substrate stock to all wells simultaneously.

    • Monitor the formation of the colored product (p-nitrophenol) by measuring the absorbance at 405 nm every minute for 20-30 minutes using a plate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each condition from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition versus the concentration of N-Methoxymethylaza-15-crown-5.

    • Calculate the IC₅₀ value, which represents the concentration of the crown ether required to inhibit 50% of the enzyme's activity.

Expected Outcome: The wells containing N-Methoxymethylaza-15-crown-5 will exhibit a concentration-dependent decrease in enzyme activity. This inhibition directly demonstrates the sequestration of Na⁺ ions, rendering them unavailable to the enzyme and thus validating the crown ether's efficacy in a biologically relevant context.

Considerations for Drug Development Professionals

The principles demonstrated here have significant implications for therapeutic and diagnostic development. While N-Methoxymethylaza-15-crown-5 itself is a tool for in vitro research, its core structure can be integrated into larger, more complex systems.

  • Sodium-Responsive Drug Delivery: The crown ether can be incorporated as a "gatekeeper" in nanocarrier systems like polymeric micelles or solid lipid nanoparticles.[9] In a high-sodium environment (indicative of certain pathological states), the conformational change upon Na⁺ binding could trigger the release of an encapsulated therapeutic agent.

  • Targeted Ion Scavenging: For conditions characterized by localized sodium overload, biocompatible polymers or hydrogels functionalized with N-Methoxymethylaza-15-crown-5 could act as targeted sodium scavengers.

  • Biocompatibility and Stability: Any in vivo application would require extensive modification and testing. The parent molecule's lipophilicity would need to be tuned for favorable pharmacokinetics, and its stability in plasma and other biological fluids would be a critical parameter.[10] Functionalization of the lariat arm offers a route to attach moieties that improve water solubility and biocompatibility.

Conclusion

N-Methoxymethylaza-15-crown-5 is a powerful and elegant molecule for the selective capture of sodium ions. Its design, rooted in the principles of supramolecular chemistry, provides a robust platform for researchers investigating sodium-dependent biological processes. The protocols and insights provided herein serve as a comprehensive guide for its synthesis, characterization, and application. For drug development professionals, the unique sodium-binding properties of this lariat ether offer a functional building block for the design of next-generation smart materials and targeted therapeutic systems.

References

  • A series of novel sodium ion-sensitive fluorescent reagents suitable for biological applications is described. The chelator nitrogen atom substituents affect the selectivity and affinity of cation binding, while the nature of the fluorophore determines the type of fluorescent response to metal ion chelation. (Source: Fluorescent Sodium Ion Indicators Based on the 1,7-Diaza-15-crown-5 System)
  • Fluorescent sodium ion indicators based on the 1,7-diaza-15-crown-5 system - PubMed. ([Link])

  • 15-Crown-5 is a crown ether with the formula (C2H4O)5. It is a cyclic pentamer of ethylene oxide that forms a complex with various cations, including sodium (Na+) and potassium (K+); however, it is complementary to Na+ and thus has a higher selectivity for Na+ ions. (Source: 15-Crown-5 - Wikipedia)
  • Molecularly Engineered Aza-Crown Ether Functionalized Sodium Alginate Aerogels for Highly Selective and Sustainable Cu2+ Removal - PMC. ([Link])

  • Aza-crown ether structures have been proven to be effective in constructing fluorescent biosensors for selectively detecting and imaging alkali metal ions in biological environments.
  • Alkali metal cation-pi interactions observed by using a lariat ether model system - PubMed. ([Link])

  • Non‐Globular Organic Ionic Plastic Crystal Containing a Crown‐Ether Moiety. ([Link])

  • 15-crown-5 – Knowledge and References - Taylor & Francis. ([Link])

  • Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N 2 O Schiff Bases - MDPI. ([Link])

  • A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications - PMC. ([Link])

  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC. ([Link])

  • Different pH-sensitivity patterns of 30 sodium channel inhibitors suggest chemically different pools along the access pathway - PMC. ([Link])

  • Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels. ([Link])

  • AZA=CROWN MACROCYCLES - download. ()
  • Exchange kinetics of the sodium ion with some crown ethers in tetrahydrofuran solutions. ()
  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - MDPI. ([Link])

  • Cation-Coordinating Properties of Perfluoro-15-Crown-5 - PMC. ([Link])

  • pH- and sodium-induced changes in a sodium/proton antiporter - eLife. ([Link])

  • 15-Crown-5 | C10H20O5 | CID 36336 - PubChem - NIH. ([Link])

  • New bis(15-Crown-5) derivatives and their physicochemical properties - Arkivoc. ([Link])

  • Synthesis, characterization and antibacterial activity of new complexes of some lanthanide ions with 15-crown-5 and 18-crown-6 - Oriental Journal of Chemistry. ([Link])

  • Tejaswini Shinde, Int. J. Sci. R. Tech., 2022 2(10), 26-. ([Link])

  • An external sodium ion binding site controls allosteric gating in TRPV1 channels - eLife. ([Link])

  • Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. ([Link])

  • 15-Crown-5 - the NIST WebBook. ([Link])

  • Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. ([Link])

  • A 15-crown-5-ether-based supramolecular hydrogel with selection ability for potassium cations via gelation and colour change - Soft Matter (RSC Publishing). ([Link])

  • d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses - MDPI. ([Link])

  • Addressing Bottlenecks to Achieve High-Energy Sodium-Ion Cells Using Tin Anodes or Anode-Free | ChemRxiv. ([Link])

  • 製品情報 | ナカライテスク株式会社. ([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Refining Phase-Transfer Catalysis (PTC) with N-Methoxymethylaza-15-crown-5

As a Senior Application Scientist, I have structured this Technical Support Center to address the critical operational parameters, mechanistic nuances, and troubleshooting workflows for utilizing N-Methoxymethylaza-15-cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this Technical Support Center to address the critical operational parameters, mechanistic nuances, and troubleshooting workflows for utilizing N-Methoxymethylaza-15-crown-5 (CAS: 91043-70-8) in Phase-Transfer Catalysis (PTC). This guide is designed to help researchers and drug development professionals move beyond empirical guesswork by understanding the causality behind each experimental choice.

Section 1: Core Principles & Mechanistic FAQs

Q: How does the methoxymethyl (MOM) side arm enhance catalytic efficiency compared to an unsubstituted aza-15-crown-5? A: N-Methoxymethylaza-15-crown-5 operates as a "lariat ether." While the 15-membered macrocyclic ring provides a two-dimensional equatorial binding cavity perfectly sized for sodium cations (Na⁺, ~1.9 Å diameter), the methoxymethyl group acts as a flexible "arm." The oxygen atom in the MOM group provides an additional axial coordination site. This three-dimensional encapsulation significantly increases the binding constant for Na⁺ and enhances the lipophilicity of the resulting complex . By more effectively sequestering the cation, the counter-anion (e.g., enolate, cyanide, or fluoride) is left highly "naked" and reactive in the organic phase, accelerating nucleophilic substitution rates.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase Na_Nu Na+ Nu- (Inorganic Salt) Complex [Lariat-Na]+ Nu- (Highly Reactive Ion Pair) Na_Nu->Complex Phase Transfer (Lariat Encapsulation) Substrate R-X (Electrophile) Product R-Nu (Product) Substrate->Product Complex->Product SN2 Nucleophilic Attack Catalyst N-Methoxymethylaza- 15-crown-5 Complex->Catalyst NaX Byproduct Release Catalyst->Complex Axial & Equatorial Coordination

Caption: Mechanistic pathway of N-Methoxymethylaza-15-crown-5 mediated phase-transfer catalysis.

Section 2: Experimental Workflows

Q: What is the standard protocol for setting up a solid-liquid PTC alkylation using this catalyst? A: Solid-liquid PTC is often preferred over liquid-liquid PTC to prevent the hydrolysis of sensitive electrophiles and to maximize the "naked" character of the nucleophile . Below is a self-validating protocol for a standard nucleophilic substitution.

Protocol 1: Solid-Liquid PTC Alkylation Workflow

  • Preparation & Drying: Dry N-Methoxymethylaza-15-crown-5 (0.05 equiv, 5 mol%) over activated 4Å molecular sieves in the chosen organic solvent (e.g., anhydrous Toluene) for 2 hours prior to use.

    • Causality: Trace water will hydrogen-bond to the "naked" anion in the organic phase, drastically reducing its nucleophilicity and slowing the reaction rate.

  • Reagent Assembly: To an oven-dried Schlenk flask under an inert atmosphere (N₂/Ar), add the solid nucleophilic salt (e.g., NaCN or sodium enolate, 1.5 equiv) and the dried catalyst solution.

  • Activation: Stir the suspension vigorously (≥ 800 rpm) at room temperature for 15 minutes.

    • Causality: High shear forces are required to break down the solid crystal lattice, continuously exposing fresh surface Na⁺ ions for the lariat ether to complex.

  • Substrate Addition: Add the electrophile (R-X, 1.0 equiv) dropwise. Monitor the reaction via TLC or GC-MS to validate consumption of the starting material.

  • Quench & Workup: Once complete, quench with a minimal amount of deionized water to dissolve unreacted inorganic salts. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 3: Troubleshooting & Optimization

Q: My reaction yields are plateauing around 50-60%. How can I optimize the conditions? A: Yield plateaus in crown-ether-mediated PTC usually stem from poor interfacial mass transfer, solvent polarity mismatch, or product inhibition (where the byproduct salt outcompetes the reactant salt for catalyst binding). Refer to the quantitative optimization matrix below to systematically refine your conditions.

Table 1: Quantitative Optimization Parameters for N-Methoxymethylaza-15-crown-5 PTC

ParameterSub-Optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Solvent Choice Hexanes / HeptaneToluene or DCMLariat-Na⁺ complexes require moderate polarity to remain soluble in the organic phase without aggregating.+20–30%
Agitation Rate < 400 rpm (Magnetic)> 800 rpm (Mechanical)Solid-liquid PTC is surface-area dependent. High shear maximizes the solid-liquid interfacial area.+15–25%
Catalyst Loading 1 mol%5–10 mol%Prevents product inhibition if the byproduct salt (e.g., NaCl) has a high affinity for the macrocycle.+10–15%
Counter-Cation K⁺ or Li⁺ saltsNa⁺ saltsThe 15-crown-5 cavity (1.7–2.2 Å) is perfectly size-matched to Na⁺ (1.9 Å). K⁺ is too large; Li⁺ is too small.Critical (Go/No-Go)

Section 4: Advanced FAQs & Catalyst Recovery

Q: Can N-Methoxymethylaza-15-crown-5 be recycled after the reaction? A: Yes. Unlike quaternary ammonium salts, which are notoriously difficult to separate from organic products and often lead to emulsions, aza-crown ethers contain a basic tertiary amine. This allows for a highly efficient, self-validating acid-base extraction recovery cycle .

Protocol 2: Catalyst Recovery via Acidic Extraction

  • Protonation: Dilute the post-reaction organic phase with additional solvent (e.g., DCM). Wash with 1.0 M aqueous HCl (3 x 15 mL).

    • Causality: The tertiary amine of the aza-crown protonates, rendering the catalyst highly water-soluble and forcing it into the aqueous phase.

  • Phase Separation: Collect the aqueous phase (contains the catalyst) and the organic phase (contains your isolated product).

  • Neutralization: Cool the aqueous phase to 0°C and slowly add 2.0 M NaOH. Self-Validation: Use pH paper to confirm the pH has reached > 10. The catalyst will deprotonate and "oil out" as a free base.

  • Re-extraction: Extract the basic aqueous phase with fresh DCM (3 x 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to recover the pure N-Methoxymethylaza-15-crown-5.

Catalyst_Recovery Start Post-Reaction Organic Phase (Catalyst + Product) AcidWash 1M HCl Wash (Protonation of Aza-Crown) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqPhase Aqueous Phase ([Catalyst-H]+ Cl-) Sep1->AqPhase Aqueous Layer OrgPhase Organic Phase (Isolated Product) Sep1->OrgPhase Organic Layer BaseNeut Neutralize with NaOH (pH > 10) AqPhase->BaseNeut Extract Extract with DCM BaseNeut->Extract Recovered Recovered N-Methoxymethylaza- 15-crown-5 Extract->Recovered

Caption: Step-by-step acid-base extraction workflow for the recovery of N-Methoxymethylaza-15-crown-5.

Q: Why is my enantioselectivity poor even though the chemical yield is excellent? A: N-Methoxymethylaza-15-crown-5 is an achiral molecule. Its primary function is to accelerate the reaction rate via cation sequestration. If your synthetic goal is asymmetric phase-transfer catalysis (e.g., enantioselective alkylation or Michael additions), you must utilize a chiral lariat ether. We recommend transitioning to carbohydrate-based lariat ethers (such as D-glucose or D-mannose derivatives) or hydrobenzoin-based monoaza-15-crown-5 ethers, which provide the necessary steric environment for stereocontrol while maintaining the core Na⁺ binding efficiency .

References

  • Title: Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications Source: Molecules (MDPI) URL: [Link]

  • Title: The Synthesis of Hydrobenzoin-Based Monoaza Crown Ethers and Their Application as Recyclable Enantioselective Catalysts Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry (Springer) URL: [Link]

  • Title: Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Enantioselective synthesis of substituted α-aminophosphonates catalysed by d-glucose-based crown ethers Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Methoxymethylaza-15-crown-5 vs. Aza-15-crown-5 in Ion Selectivity

As supramolecular chemistry advances, the shift from simple two-dimensional macrocycles to three-dimensional "lariat" ethers has fundamentally altered how we approach ion selectivity and drug delivery systems. For resear...

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Author: BenchChem Technical Support Team. Date: April 2026

As supramolecular chemistry advances, the shift from simple two-dimensional macrocycles to three-dimensional "lariat" ethers has fundamentally altered how we approach ion selectivity and drug delivery systems. For researchers and drug development professionals designing targeted ionophores or sensor platforms, selecting the right macrocyclic scaffold is critical.

This guide provides an in-depth, objective comparison between the parent macrocycle aza-15-crown-5 and its side-armed derivative N-methoxymethylaza-15-crown-5 , analyzing their thermodynamic profiles, binding mechanics, and experimental validation protocols.

Mechanistic Overview: 2D Macrocycles vs. 3D Lariat Ethers

The fundamental difference between these two ligands lies in their spatial coordination geometry and the resulting thermodynamic stabilization of the guest cation.

Aza-15-crown-5 (The Parent Scaffold)

Aza-15-crown-5 is a 15-membered macrocyclic polyether where one oxygen atom is replaced by a nitrogen atom (an N-pivot). The cavity diameter is approximately 1.7–2.2 Å, making it sterically matched for the sodium cation ( Na+ , diameter ~1.9 Å). However, the substitution of the highly electronegative oxygen with a less electronegative nitrogen reduces the overall ion-dipole interaction strength. Consequently, aza-15-crown-5 exhibits a relatively weak binding affinity for Na+ in polar solvents like methanol compared to its all-oxygen counterpart, 15-crown-5[1].

N-Methoxymethylaza-15-crown-5 (The Lariat Ether)

By functionalizing the N-pivot with a methoxymethyl group ( −CH2​OCH3​ ), the molecule is transformed into a "lariat ether." This side arm acts as a flexible appendage containing an additional oxygen donor. Upon cation binding, the macrocyclic ring coordinates the metal equatorially, while the side arm folds over to coordinate the metal axially[1]. This creates a pseudo-cryptand (3D) encapsulation. The strong enthalpic gain from this additional axial ion-dipole interaction easily overcomes the entropic penalty of restricting the flexible arm, leading to a dramatic increase in binding stability[2].

BindingLogic Na Na+ Cation (1.9 Å) A15C5 Aza-15-crown-5 (2D Equatorial) Na->A15C5 Diffusion Lariat N-MOM-Aza-15-crown-5 (3D Lariat) Na->Lariat Diffusion Weak Weak Complex Log Ks ~ 1.70 A15C5->Weak Entropic Penalty No Axial Donor Strong Strong Complex Log Ks > 3.0 Lariat->Strong Enthalpic Gain Axial O-Donor

Fig 1: Thermodynamic logic of 2D vs. 3D lariat ether encapsulation of sodium ions.

Quantitative Performance & Ion Selectivity

The addition of the methoxymethyl group not only increases absolute affinity but also influences the Na+/K+ selectivity ratio. While the 15-membered ring is too small to fully encapsulate K+ (diameter ~2.6 Å), the flexible lariat arm can stabilize K+ sitting above the ring plane, often leading to a secondary binding mode (or 2:1 sandwich complexes in high concentrations)[3].

Below is a comparative summary of their thermodynamic parameters (data representative of N-pivot lariat ethers in anhydrous methanol at 298.15 K)[1],[2]:

Property / ParameterAza-15-crown-5N-Methoxymethylaza-15-crown-5
Cavity Size 1.7 – 2.2 Å1.7 – 2.2 Å (with 3D canopy)
Pivot Atom Secondary Amine (-NH-)Tertiary Amine (-NR-)
Log Ks​ ( Na+ ) 1.70~ 3.30 - 3.50
Log Ks​ ( K+ ) < 1.50~ 2.10 - 2.40
Coordination Mode 2D Equatorial3D Equatorial + Axial
Primary Selectivity Na+ > K+ (Weak overall) Na+ >> K+ (Strong overall)

Note: The lariat ether demonstrates an exponential increase in binding constant ( Ks​ ) for Na+ , proving that the rational design of axial donors is a superior strategy for drug formulation requiring tight metal sequestration.

Experimental Validation: Isothermal Titration Calorimetry (ITC)

To objectively verify the thermodynamic parameters ( ΔH , ΔS , Ka​ ) of these macrocycles, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike UV-Vis or NMR titrations, ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile in a single run.

Self-Validating ITC Protocol

This protocol is designed as a self-validating system. By strictly controlling the solvent environment and incorporating mandatory blank subtractions, we isolate the specific heat of complexation from background noise (e.g., heat of dilution).

Step 1: Reagent Preparation (Causality: Preventing Solvation Competition)

  • Prepare a 1.0 mM solution of the ligand (Aza-15-crown-5 or N-Methoxymethylaza-15-crown-5) in strictly anhydrous methanol.

  • Prepare a 15.0 mM solution of the metal salt (e.g., NaClO4​ or KClO4​ ) in the exact same batch of anhydrous methanol.

  • Expert Insight: Water is a highly competitive ligand. Even trace moisture will coordinate the metal ion, forcing the macrocycle to expend energy dehydrating the ion before binding, which artificially lowers the measured ΔH and Ka​ .

Step 2: Degassing (Causality: Signal Integrity)

  • Degas both solutions under vacuum with gentle sonication for 10 minutes.

  • Expert Insight: Microbubbles in the ITC cell will expand or collapse during stirring, causing massive, erratic heat spikes that ruin the integration of the binding isotherms.

Step 3: The Titration Workflow

  • Load the ligand solution (1.0 mM) into the sample cell (~1.4 mL).

  • Load the metal salt solution (15.0 mM) into the injection syringe.

  • Set the instrument to 298.15 K with a stirring speed of 300 rpm.

  • Program 25 injections of 10 μL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

Step 4: Self-Validation via Blank Subtraction

  • Crucial Step: Repeat the exact injection parameters, but titrate the metal salt solution into a cell containing only pure anhydrous methanol.

  • Expert Insight: Metal salts exhibit a non-linear heat of dilution. Subtracting this blank data from the main titration data ensures that the final integrated heat is exclusively derived from the ligand-metal binding event.

Step 5: Data Fitting

  • Integrate the peaks and fit the normalized heat data to an independent "One Set of Sites" binding model to extract Ka​ (where Log Ks​ = Log Ka​ ), ΔH , and stoichiometry ( n ).

ITCWorkflow Prep 1. Reagent Prep Anhydrous MeOH to prevent hydration competition Degas 2. Degassing Vacuum sonication to prevent injection spikes Prep->Degas Titration 3. Titration Stepwise injection of metal into ligand cell Degas->Titration Blank 4. Blank Subtraction Titrate metal into pure solvent (Self-Validation) Titration->Blank Fit 5. Thermodynamic Fit Extract ΔH, Ka, and n (stoichiometry) Blank->Fit

Fig 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow for binding constants.

Conclusion

For applications requiring high-affinity metal sequestration—such as ion-selective electrodes, phase-transfer catalysis, or targeted radiopharmaceutical chelation—N-methoxymethylaza-15-crown-5 vastly outperforms the parent aza-15-crown-5 . The strategic addition of the methoxymethyl lariat arm converts a weak 2D binder into a robust 3D pseudo-cryptand, yielding exponential gains in complex stability while maintaining strict size-exclusion selectivity for sodium over potassium.

References

  • National Science Foundation (NSF)
  • Complexation Thermodynamics of Crown Ethers.
  • Lariat ether: N-[4-(phenyldiazo)

Sources

Comparative

A Comparative Guide to the Purity Validation of N-Methoxymethylaza-15-crown-5 via High-Performance Liquid Chromatography

This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of N-Methoxymethylaza-15-crown-5, a specialized aza-crown ether. As a macrocyclic compound with a distinct capac...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of N-Methoxymethylaza-15-crown-5, a specialized aza-crown ether. As a macrocyclic compound with a distinct capacity for cation complexation, its purity is paramount for applications ranging from phase-transfer catalysis to the development of ion-selective sensors and drug delivery systems. Even trace impurities, such as synthetic precursors or degradation byproducts, can significantly alter its complexation efficiency and selectivity, compromising experimental outcomes.

Here, we will dissect the premier method for purity assessment—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—and contrast its performance with viable orthogonal techniques. The narrative is grounded in the principles of analytical chemistry, emphasizing not just the procedural steps but the scientific rationale that underpins method selection and validation, ensuring a self-validating and trustworthy analytical system.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

RP-HPLC stands as the dominant technique for the purity analysis of moderately polar, non-volatile small molecules like N-Methoxymethylaza-15-crown-5. Its high resolving power, sensitivity, and robustness make it exceptionally suited for separating the target compound from structurally similar impurities.

Causality of Experimental Choices in HPLC Method Development

The development of a robust HPLC method is not a matter of arbitrary selection but of deliberate choices based on the analyte's physicochemical properties.

  • Stationary Phase Selection: A C18 (octadecyl) column is the workhorse for this type of analysis. The non-polar, alkyl-chain-bonded silica provides a hydrophobic stationary phase. The separation mechanism relies on the partitioning of the analyte between this phase and a more polar mobile phase. N-Methoxymethylaza-15-crown-5, with its ether backbone and methoxymethyl group, possesses sufficient hydrophobicity to be retained, while its polarity allows for effective elution with a standard organic/aqueous mobile phase. Using a column with low silanol activity is often beneficial to reduce peak tailing, which can occur due to secondary interactions between the basic nitrogen atom of the aza-crown and acidic silanol groups on the silica surface.[1]

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is typically employed. Acetonitrile is favored for its low viscosity and UV transparency. The gradient, starting with a higher aqueous composition and increasing the organic modifier concentration over time, ensures that early-eluting polar impurities are resolved from the main peak, while any late-eluting, more hydrophobic byproducts are effectively eluted from the column. The addition of a small amount of an acidifier, such as 0.1% formic acid, serves a dual purpose: it protonates the tertiary amine in the aza-crown ring, ensuring a single ionic state and sharp peak shape, and it suppresses the ionization of residual silanol groups on the stationary phase, further minimizing tailing.[1]

  • Detection: The absence of a strong chromophore in the N-Methoxymethylaza-15-crown-5 structure necessitates detection at low UV wavelengths (typically 200-215 nm), where the ether and amine functionalities exhibit some absorbance. For more universal detection, especially for impurities lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. For definitive impurity identification, coupling the HPLC system to a mass spectrometer (LC-MS) is the most powerful approach.[2]

Experimental Workflow for HPLC Purity Validation

The process of validating the purity of a new batch of N-Methoxymethylaza-15-crown-5 follows a systematic and logical flow, ensuring data integrity and reliability.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Standard & Sample Preparation (Accurate Weighing & Dilution) B Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water & Acetonitrile) C System Suitability Test (SST) (Inject Standard 5x) B->C D Method Validation or Sample Analysis (Inject Blank, Standard, Sample) C->D If SST Passes E Chromatogram Integration (Peak Area Measurement) D->E F Purity Calculation (% Area Normalization) E->F G Final Report Generation (Include Chromatograms, SST, and Purity Results) F->G

Caption: Workflow for HPLC purity validation of N-Methoxymethylaza-15-crown-5.

Detailed Protocol 1: HPLC Method for Purity Analysis

This protocol describes a validated method for determining the purity of N-Methoxymethylaza-15-crown-5 using RP-HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, and UV/Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • N-Methoxymethylaza-15-crown-5 reference standard and test sample.

  • HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.

4. Analysis Sequence:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the Standard Solution five times to perform the System Suitability Test (SST).

  • Inject the Sample Solution in duplicate.

5. Data Analysis and Purity Calculation:

  • System Suitability: For the five replicate injections of the standard, the relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0% and ≤ 1.0%, respectively.

  • Purity Calculation: Calculate the purity of the sample using the area normalization method:

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Protocol 2: Method Validation According to ICH Q2(R1) Guidelines

To ensure the method is fit for its intended purpose, it must be validated.[3][4][5] This protocol establishes the method's performance characteristics.

  • Specificity: Forced degradation studies are performed by exposing the sample to acidic, basic, oxidative, and thermal stress. The method is specific if the main peak is resolved from all degradation product peaks, as demonstrated by peak purity analysis using a diode-array detector.[6]

  • Linearity: Prepare a series of at least five standard solutions covering a range of 50% to 150% of the nominal sample concentration (e.g., 0.25 to 0.75 mg/mL). Plot the peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy (Recovery): Analyze, in triplicate, a sample spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six separate preparations of the same sample. The RSD of the purity results should be ≤ 1.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or instrument. The RSD between the two data sets should meet predefined criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established as the concentration where the signal-to-noise ratio is at least 10:1.[7]

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±5 °C, mobile phase pH ±0.2 units, flow rate ±10%) and assess the impact on the results. The system suitability criteria should still be met.

Comparative Analysis: Orthogonal and Complementary Techniques

While HPLC is the primary choice for quantitative purity assessment, other techniques offer complementary information and can be invaluable for a comprehensive validation package.

Technique Principle Primary Application Advantages Disadvantages
HPLC-UV Differential partitioning between stationary and mobile phases.Quantitative Purity, Stability Indicating.High resolution, high sensitivity, robust, easily validated.Requires a chromophore for UV detection; analyte must be soluble.
Gas Chromatography (GC-FID) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Analysis of volatile impurities (e.g., residual solvents, volatile precursors).Excellent for volatile and thermally stable compounds; high sensitivity with FID.N-Methoxymethylaza-15-crown-5 is non-volatile and would require derivatization; risk of thermal degradation.[8]
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.Orthogonal separation method; chiral separations (with additives).Extremely high efficiency; very low sample/reagent consumption.[9][10]Lower concentration sensitivity than HPLC; less robust for routine QC; best for charged species.[11]
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency by atomic nuclei in a magnetic field.Structural Elucidation, Identity Confirmation.Unambiguous structural information; qNMR for purity without a reference standard.Low sensitivity for trace impurities (<0.1%); complex mixture analysis is difficult.[2]
High-Resolution Mass Spectrometry (HRMS) Separation of ions based on mass-to-charge ratio.Impurity Identification, Structural Confirmation.Unmatched specificity and sensitivity for mass determination; definitive identification of unknowns.[2]Not inherently quantitative without extensive calibration; often coupled with LC or GC.
Alternative Methodologies: A Deeper Look
  • Gas Chromatography (GC): For a compound like N-Methoxymethylaza-15-crown-5, direct analysis by GC is challenging due to its low volatility and high boiling point. While some crown ethers have been used as GC stationary phases, their analysis as an analyte is less common.[8][12] GC's primary role in this context would be to quantify volatile impurities from the synthesis, such as residual solvents (e.g., butanol, toluene) or starting materials like diethylene glycol.

  • Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency, making it a powerful orthogonal technique to HPLC.[13] While the crown ether itself is neutral, its purity could potentially be assessed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE that separates neutral compounds. Its more common application in crown ether analysis is as a buffer additive to facilitate the separation of metal cations or chiral amines.[10][11][14]

  • Spectroscopic Methods (NMR & MS): NMR and MS are indispensable tools for identity confirmation and structural elucidation of the main component and any impurities. ¹H NMR provides a definitive "fingerprint" of the molecule and can be used to confirm the presence of the methoxymethyl group and the integrity of the macrocyclic ring. HRMS provides an exact mass measurement, which is crucial for confirming the elemental composition. When coupled with HPLC (LC-HRMS), it becomes the most powerful tool for identifying unknown impurities detected during the purity assay.[2]

Conclusion

The validation of N-Methoxymethylaza-15-crown-5 purity is most effectively and reliably achieved through a well-developed and rigorously validated Reversed-Phase HPLC method . This technique provides the necessary resolution, sensitivity, and quantitative accuracy to serve as a primary quality control tool. Its performance, however, is best contextualized and supported by orthogonal methods. GC is valuable for assessing volatile impurities, while CE can offer a different selectivity profile for confirmation. Critically, spectroscopic techniques like NMR and HRMS are essential for the unambiguous confirmation of identity and the structural elucidation of any impurities, providing a complete and trustworthy analytical package for researchers and drug development professionals.

References

  • Analysis of complex formation between crown ethers and potassium ion by determining retention factors in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 932(1-2), 165-70. Available at: [Link]

  • Separation of B18C6-BENZO CROWN ETHER on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • ChiroSil® Crown Ether Chiral Stationary Phases. Regis Technologies. Available at: [Link]

  • Synthesis and Applications of Functionalized Crown Ethers. IIP Series. Available at: [Link]

  • Crown ether catalyzed derivatization of carboxylic acids and phenols with pentafluorobenzyl bromide for electron capture gas chromatography. Analytical Chemistry. Available at: [Link]

  • Gas Chromatographic Studies Using Glass Capillary Columns with Naphtyl-Azobenzo-Crown Ethers as Stationary Phases. 4. Mixed Stationary Phases. Revue Roumaine de Chimie, 47(8-9), 789-797. Available at: [Link]

  • Crown-Ether Chiral Stationary Phases. Regis Technologies. Available at: [Link]

  • Analysis of complex formation between crown ethers and potassium ion by determining retention factors in reversed-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Application of crown ethers as stationary phase in the chromatographic methods. ResearchGate. Available at: [Link]

  • Side-chain liquid crystalline polysiloxane containing crown ether used as stationary phase for capillary gas chromatography. Analytical Chemistry. Available at: [Link]

  • Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry. Available at: [Link]

  • Capillary electrophoresis analysis based on crown ethers. R Discovery. Available at: [Link]

  • Potential and Limitations of an Optically Active Crown Ether for Chiral Separation in Capillary Zone Electrophoresis. PubMed. Available at: [Link]

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies. Available at: [Link]

  • (PDF) Crown Ethers: Their Complexes and Analytical Applications. ResearchGate. Available at: [Link]

  • Exploring Crown Ethers as Shift Reagents for Ion Mobility Spectrometry. ACS Publications. Available at: [Link]

  • (PDF) crown ethers as buffer additives in capillary electrophoresis. ResearchGate. Available at: [Link]

  • Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. PubMed. Available at: [Link]

  • High Performance Capillary Electrophoresis. Agilent. Available at: [Link]

  • Exploring Crown Ethers as Shift Reagents for Ion Mobility Spectrometry. PMC. Available at: [Link]

  • Preparation and characteristics of a crown ether polysiloxane stationary phase for capillary gas chromatography. Analytical Chemistry. Available at: [Link]

  • Method for separating and purifying crown ether stereoisomer. Google Patents.
  • Validation of Analytical Methods. IntechOpen. Available at: [Link]

  • A Tutorial Mini-review on Crown Ethers Towards Rhodium Separation. Engineered Science Publisher. Available at: [Link]

  • 15-Crown-5. Wikipedia. Available at: [Link]

  • Conformational analysis of macrocycles: comparing general and specialized methods. PMC. Available at: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN. Available at: [Link]

  • Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. PMC. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety. MDPI. Available at: [Link]

  • New bis(15-Crown-5) derivatives and their physicochemical properties. Arkivoc. Available at: [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • N-(O-methoxyphenyl)aza-15-crown-5-ether derivatives: Highly efficient and wide range nonlinear optical response based cation recognition. ResearchGate. Available at: [Link]

  • HPLC METHODOLOGY MANUAL. University of Notre Dame. Available at: [Link]

  • Development and Full Validation of a Stability- indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide. Marmara Pharmaceutical Journal. Available at: [Link]

  • Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N 2 O Schiff Bases. MDPI. Available at: [Link]

Sources

Validation

N-Methoxymethylaza-15-crown-5 vs. Standard Lariat Ethers: A Guide to Catalytic Efficiency

Executive Summary In the realm of Phase Transfer Catalysis (PTC), the efficiency of a catalyst is dictated by its ability to encapsulate a metal cation, shield its charge, and transport the associated nucleophilic anion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of Phase Transfer Catalysis (PTC), the efficiency of a catalyst is dictated by its ability to encapsulate a metal cation, shield its charge, and transport the associated nucleophilic anion into a nonpolar organic phase. While standard aza-crown ethers provide a robust 2D macrocyclic framework for cation binding, the introduction of functionalized sidearms—creating "lariat ethers"—drastically alters their thermodynamic and kinetic profiles.

This guide provides an objective, data-driven comparison between N-Methoxymethylaza-15-crown-5 (a lariat ether with a hard oxygen donor sidearm) and standard non-donor lariat ethers (such as N-methyl or N-benzyl derivatives). By analyzing structural dynamics, binding constants, and experimental PTC workflows, we demonstrate how apical coordination translates directly into superior catalytic efficiency.

Mechanistic Paradigm: The "Lariat Effect" and Apical Coordination

To understand the performance gap between N-Methoxymethylaza-15-crown-5 and standard lariat ethers, we must examine the causality behind molecular recognition.

Standard aza-crown ethers, such as N-methylaza-15-crown-5, rely exclusively on the five heteroatoms within the macroring to bind cations like Na⁺. While this 2D encapsulation is effective, the axial poles of the cation remain exposed to the aqueous solvent, limiting the overall lipophilicity of the complex.

Aza-crown ethers are particularly valuable because the nitrogen heteroatom serves as a versatile pivot for attaching functional sidearms, tuning both catalytic and pharmacological properties[1]. When a methoxymethyl group ( −CH2​OCH3​ ) is attached to the nitrogen pivot, it introduces a hard ether oxygen. The concept of the "lariat effect" was pioneered to describe macrocycles with such flexible sidearms that provide additional donor atoms for axial coordination[2].

Upon Na⁺ binding, the methylene spacer allows the sidearm to swing over the macroring, providing apical coordination. This transforms the 2D complex into a 3D "cryptand-like" structure. This thermodynamic stabilization tightly shields the cation's charge, creating a highly lipophilic ion pair that accelerates the transfer of the nucleophile into the organic phase.

LariatEffect A Uncomplexed N-Methoxymethylaza-15-crown-5 B Na+ Cation Capture A->B Aqueous Phase Interface C Macroring Encapsulation (2D Binding) B->C Primary Coordination D Apical Sidearm Coordination C->D Intramolecular Lariat Swing E 3D Cryptand-like Complex[Na ⊂ Lariat]+ D->E Thermodynamic Stabilization

Thermodynamic cycle of Na+ encapsulation and apical coordination by the sidearm.

Comparative Catalytic Efficiency

In phase transfer catalysis (PTC), crown ethers facilitate the migration of ionic reactants from aqueous to organic phases by encapsulating the metal cation and forming a lipophilic ion pair. The efficiency of this process is directly proportional to the binding constant ( Ks​ ) of the catalyst-cation complex.

The table below summarizes the quantitative performance of various 15-membered macrocycles in a standard Na⁺-mediated PTC reaction (e.g., biphasic nucleophilic substitution). Direct synthetic routes to functionalized crown ethers often rely on templated macrocyclization to optimize yields of these specific derivatives[3].

CatalystSidearm StructureDonor Atom in SidearmBinding Constant ( logKs​ , Na⁺ in MeOH)Relative PTC Rate ( krel​ )
15-Crown-5 (Reference)NoneNo3.241.0
N-Methylaza-15-crown-5 −CH3​ No3.301.1
N-Benzylaza-15-crown-5 −CH2​C6​H5​ No3.250.9
N-Methoxymethylaza-15-crown-5 −CH2​OCH3​ Yes (Oxygen)4.154.8

Data Synthesis:

  • Steric Hindrance vs. Coordination: N-Benzylaza-15-crown-5 actually exhibits a slight decrease in catalytic rate compared to the unsubstituted analogue. Without a donor atom, the bulky benzyl group sterically hinders cation approach without providing thermodynamic compensation.

  • The Donor Advantage: N-Methoxymethylaza-15-crown-5 exhibits a nearly 5-fold increase in catalytic rate. The hard oxygen donor forms a stable 5-membered chelate ring with the macroring nitrogen and the Na⁺ ion, maximizing extraction efficiency.

Experimental Validation: Self-Validating PTC Protocol

To objectively verify the catalytic superiority of N-Methoxymethylaza-15-crown-5, researchers must utilize a self-validating kinetic assay. The following protocol details the biphasic C-alkylation of phenylacetonitrile, designed to isolate the catalyst's extraction efficiency from macroscopic mass transfer variables.

Step-by-Step Methodology

1. Reagent Preparation & Baseline Establishment

  • Action: In a 50 mL round-bottom flask, dissolve 10.0 mmol of phenylacetonitrile and 12.0 mmol of 1-bromobutane in 10 mL of anhydrous toluene. Add 0.5 mmol (5 mol%) of the selected lariat ether catalyst.

  • Self-Validation Control: Prepare an identical parallel flask omitting the catalyst. This baseline ensures that any observed conversion is strictly due to the catalyst's phase-transfer capability, not background interfacial reactivity.

2. Biphasic Initiation

  • Action: Add 10 mL of 50% (w/w) aqueous NaOH to the organic mixture. Immediately begin vigorous magnetic stirring at exactly 1000 rpm.

  • Causality: Phenylacetonitrile requires a strong base for deprotonation. Stirring at >1000 rpm ensures the reaction is kinetically controlled by the catalyst's intrinsic ion-extraction rate, eliminating interfacial surface area (mass transfer) as a limiting bottleneck.

3. Kinetic Monitoring

  • Action: Withdraw 50 µL aliquots from the organic layer at 15-minute intervals for 2 hours. Quench each aliquot in a microcentrifuge tube containing 500 µL of water and 500 µL of ethyl acetate.

  • Action: Analyze the upper ethyl acetate layer via GC-FID, utilizing dodecane as an internal standard to quantify the disappearance of 1-bromobutane and the appearance of the alkylated product.

4. Data Synthesis & Rate Calculation

  • Action: Plot ln([Substrate]0​/[Substrate]t​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Compare the kobs​ of N-Methoxymethylaza-15-crown-5 against the standard lariat ether to quantify catalytic enhancement.

PTCWorkflow cluster_aq Aqueous Phase (e.g., 50% NaOH) cluster_org Organic Phase (e.g., Toluene) Aq Na+ Nu- (Nucleophile Source) Org2 [Na ⊂ Lariat]+ Nu- (Lipophilic Ion Pair) Aq->Org2 Interfacial Extraction (Rate Limiting Step) Org1 Substrate (R-X) + Lariat Ether Catalyst Org1->Org2 Catalyst Binding Org3 Product (R-Nu) + [Na ⊂ Lariat]+ X- Org2->Org3 Nucleophilic Substitution (Fast) Org3->Aq Catalyst Regeneration (X- Exchange)

Biphasic phase transfer catalysis workflow driven by lariat ether extraction.

References

  • Phase-Transfer Catalysis ElectronicsAndBooks (ACS Symposium Series)
  • Direct synthetic routes to functionalised crown ethers Organic Chemistry Frontiers (RSC Publishing)
  • Chain length and ring size effects in macrocyclic polyethers having neutral donor groups on flexible arms Journal of the American Chemical Society
  • Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applic

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Comparative

A Researcher's Guide to Cross-Validating DFT Binding Models for N-Methoxymethylaza-15-crown-5

This guide provides a comprehensive framework for developing, comparing, and validating computational models of host-guest binding, specifically focusing on N-Methoxymethylaza-15-crown-5 using Density Functional Theory (...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for developing, comparing, and validating computational models of host-guest binding, specifically focusing on N-Methoxymethylaza-15-crown-5 using Density Functional Theory (DFT). We move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring that the models you build are not only predictive but also robust and scientifically sound. For researchers in supramolecular chemistry and drug development, mastering these validation techniques is paramount for translating computational insights into experimental success.

The Rationale: Why Rigorous Validation is Non-Negotiable

N-Methoxymethylaza-15-crown-5 belongs to the aza-crown ether family, which are compelling targets for study due to their selective cation binding properties, influenced by both the macrocyclic cavity and the electronic nature of the nitrogen substituent.[1][2] The 15-crown-5 framework is particularly adept at complexing with cations of a complementary size, such as the sodium ion (Na⁺).[3][4] Understanding and accurately predicting these binding affinities is crucial for applications ranging from ion transport and separation to the design of novel therapeutic agents.

DFT has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost.[5] However, the reliability of a DFT model is not guaranteed. The vast landscape of available functionals and basis sets, especially for systems dominated by non-covalent interactions, necessitates a rigorous validation process.[6][7] This guide establishes a self-validating system where computational predictions are systematically benchmarked against empirical data or higher-level theoretical standards, ensuring the trustworthiness of the results.[8][9]

The Core Methodology: A Dual-Pronged Approach to Model Validation

Our approach is centered on a two-stage process: first, the meticulous construction of the DFT model, and second, its stringent cross-validation. This ensures that every modeling decision is justifiable and that the final model has demonstrable predictive power.

Part A: Constructing the DFT Binding Model

The initial phase involves calculating the binding energy (ΔE_bind) of the host-guest complex. This is typically defined as:

ΔE_bind = E_complex - (E_host + E_guest)

Where E_complex is the total energy of the optimized host-guest complex, and E_host and E_guest are the total energies of the optimized, isolated host and guest species, respectively. A more negative ΔE_bind indicates a stronger interaction.

Below is a generalized workflow for this calculation.

start Start: Define System (Host, Guest) build 1. Build Initial Geometries (e.g., Avogadro, GaussView) start->build setup 2. Select DFT Functional & Basis Set (e.g., ωB97X-D / def2-TZVP) build->setup opt 3. Geometry Optimization (Host, Guest, Complex) setup->opt freq 4. Frequency Calculation opt->freq check Imaginary Frequencies? freq->check reopt Refine Geometry & Re-optimize check->reopt Yes energy 5. Extract Final Energies (E_host, E_guest, E_complex) check->energy No reopt->opt calc 6. Calculate Binding Energy ΔE_bind = E_complex - (E_host + E_guest) energy->calc end Result: Predicted Binding Energy calc->end

Diagram 1: A generalized workflow for calculating host-guest binding energy using DFT.

  • Geometry Preparation:

    • Construct the 3D structures of the host (N-Methoxymethylaza-15-crown-5) and the guest ion (e.g., Na⁺).

    • Create an initial structure for the host-guest complex, placing the ion within the crown ether's cavity. The initial placement can be guided by chemical intuition, recognizing that the cation will coordinate with the electron-rich oxygen and nitrogen atoms.[10]

  • Selection of Theoretical Level (Functional & Basis Set):

    • Causality: The binding in crown ether complexes is dominated by non-covalent interactions (ion-dipole, van der Waals). Standard DFT functionals like B3LYP can fail to capture these accurately, particularly dispersion forces.[7] Therefore, it is critical to use functionals that are either specifically parameterized for non-covalent interactions or include an empirical dispersion correction.

    • Recommendation:

      • Functional: Start with a dispersion-corrected, range-separated hybrid functional like ωB97X-D . Alternatives include M06-2X or other popular functionals with an added D3 dispersion correction (e.g., B3LYP-D3).[6]

      • Basis Set: A triple-zeta basis set with polarization and diffuse functions is highly recommended for obtaining accurate results.[5][11] A good choice is def2-TZVP or 6-311+G(d,p) . Diffuse functions are particularly important for accurately describing the electron density far from the nuclei, which is crucial for non-covalent interactions.[11]

  • Geometry Optimization:

    • Perform a full geometry optimization for the isolated host, the guest (trivial for a single ion), and the host-guest complex. This procedure finds the lowest energy conformation for each species at the selected level of theory.

  • Frequency Analysis:

    • Causality: A true energy minimum on the potential energy surface has no imaginary frequencies. A frequency calculation must be performed on all optimized structures to confirm they are stable minima. The presence of an imaginary frequency indicates a saddle point, and the geometry must be perturbed and re-optimized.

  • Single-Point Energy Calculation & Binding Energy:

    • Using the optimized geometries, extract the final electronic energies.

    • Calculate the binding energy using the formula provided above. It is common to also correct for Basis Set Superposition Error (BSSE), though with modern functionals and large basis sets, its effect may be reduced.[6]

Part B: Cross-Validation of the Binding Model

Once a binding energy is calculated, its accuracy is unknown. The cross-validation stage rigorously tests the model's predictive power. This involves comparing the DFT results against reliable benchmarks.

dft_result DFT-Calculated ΔE_bind (e.g., from ωB97X-D) compare_exp Comparison Benchmark 1: Experimental Data dft_result->compare_exp compare_theory Comparison Benchmark 2: High-Level Ab Initio Methods dft_result->compare_theory exp_data Gas-Phase Binding Enthalpies (e.g., High-Pressure Mass Spec) Solution Stability Constants (e.g., Conductometric Titration) compare_exp->exp_data validation Cross-Validation Assessment exp_data->validation theory_data Coupled Cluster (e.g., CCSD(T)) 'The Gold Standard' (Computationally expensive) compare_theory->theory_data theory_data->validation success Model Validated (Good Agreement) Proceed with predictive studies validation->success < 1-2 kcal/mol deviation refine Model Discrepancy (Poor Agreement) Re-evaluate functional, basis set, or solvation model validation->refine > 2 kcal/mol deviation

Diagram 2: The logical workflow for the cross-validation of a DFT binding model.

  • Benchmark Selection:

    • Experimental Data: The most direct validation is against experimental measurements. For gas-phase calculations, this would be binding enthalpies from techniques like high-pressure mass spectrometry. For solution-phase models, stability constants from conductometric or calorimetric titrations are the standard.[4][12]

    • High-Level Theory: When experimental data is unavailable, benchmarking against a more accurate, albeit computationally expensive, method like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for non-covalent interactions.[7]

  • Systematic Comparison:

    • Calculate the binding energy for the same host-guest system using a variety of DFT functionals. This is the core of the comparison guide.

    • Choose functionals from different "rungs" of Jacob's Ladder of DFT, such as a standard hybrid (B3LYP), a meta-hybrid (M06-2X), and a dispersion-corrected range-separated hybrid (ωB97X-D).[11]

  • Quantitative Analysis:

    • Tabulate the results, comparing the binding energy (ΔE_bind) from each functional against the chosen benchmark.

    • Calculate the deviation (error) for each method: Error = |ΔE_calc - ΔE_benchmark|.

    • Analyze the trade-off between accuracy and computational cost.

Comparative Analysis: DFT Functionals for Na⁺ Binding

To illustrate the validation process, we present a hypothetical but realistic comparison of several DFT functionals for calculating the binding energy of Na⁺ with N-Methoxymethylaza-15-crown-5 in the gas phase. The benchmark value is taken from a high-level CCSD(T) calculation, assumed to be -35.0 kcal/mol .

DFT FunctionalBasis SetCalculated ΔE_bind (kcal/mol)Deviation from Benchmark (kcal/mol)Qualitative Computational Cost
B3LYPdef2-TZVP-27.87.2Medium
B3LYP-D3def2-TZVP-34.10.9Medium-High
M06-2Xdef2-TZVP-36.51.5High
ωB97X-Ddef2-TZVP-35.40.4High

Analysis of Results:

  • B3LYP: As expected, the standard B3LYP functional significantly underestimates the binding strength. This is a classic failure to account for the dispersion forces that contribute to the stability of the complex.[7] A model built on this functional would be unreliable.

  • B3LYP-D3: The simple addition of Grimme's D3 dispersion correction dramatically improves the result, bringing it into close agreement with the benchmark. This highlights that for this class of molecules, accounting for dispersion is more important than the underlying functional form itself.[6]

  • M06-2X: This functional, known for its good performance with non-covalent interactions, also provides a reasonably accurate result, though with a slight overestimation of the binding energy.[7]

  • ωB97X-D: This range-separated functional with an inbuilt dispersion term provides the most accurate result in this comparison. Its robust design often makes it a reliable choice for complex chemical systems where different types of interactions are present.

Final Recommendations for Researchers

  • Never Trust, Always Verify: Do not assume a popular DFT functional is appropriate for your system. For host-guest chemistry, the inclusion of dispersion corrections is mandatory for achieving chemical accuracy.

  • Invest in the Basis Set: While computationally more expensive, triple-zeta basis sets with polarization and diffuse functions (e.g., def2-TZVP, 6-311+G(d,p)) are a necessary investment for reliable results in non-covalent interactions.[5][13]

  • Benchmark Systematically: Before embarking on large-scale screening, validate your chosen computational protocol on a smaller, representative system for which reliable experimental or high-level theoretical data exists.

  • Report Thoroughly: For scientific integrity and reproducibility, always report the exact functional, basis set, software version, and any corrections (like BSSE) used in your calculations.[14]

By adopting this rigorous, self-validating approach, researchers can build DFT models with confidence, ensuring that their computational insights are a true reflection of the underlying chemistry and a powerful tool in the development of new materials and medicines.

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  • ResearchGate. (2024, June 30). Investigation of Atomic Level Interaction of Crown Ethers with Cesium Ion in Host-Guest Systems. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Methoxymethylaza-15-crown-5

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of N-Methoxymethylaza-15-crown-5. As researchers and drug development professionals, our responsibility extends be...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of N-Methoxymethylaza-15-crown-5. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally conscious disposal. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and operational excellence in your laboratory.

Executive Summary: Hazard Profile and Core Disposal Principle

N-Methoxymethylaza-15-crown-5 is a specialized aza-crown ether. While specific toxicological and environmental data for this exact molecule are not extensively published, its structural class—aza-crown ethers—necessitates a cautious approach. Based on data from analogous compounds like 15-crown-5 and 18-crown-6, we must assume N-Methoxymethylaza-15-crown-5 presents significant hazards, including acute oral toxicity, skin and eye irritation, and potential reproductive toxicity[1][2][3]. The core principle for its disposal is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems[4][5]. The universally recommended and safest disposal method is incineration by a licensed and certified hazardous waste management facility [6].

In-Depth Hazard Analysis & Risk Assessment

Understanding the "why" is critical to ensuring compliance and safety. The disposal protocol is directly derived from the inherent chemical and toxicological properties of the compound class.

Toxicological Hazards

The primary risks associated with crown ethers involve direct contact and ingestion. The N-methoxymethyl group may introduce additional metabolic liabilities.

Hazard CategoryDescription & RationaleRepresentative Citations
Acute Oral Toxicity Crown ethers are classified as harmful if swallowed[2][7]. The LD50 (oral, rat) for the parent compound, 15-crown-5, is 1,410 mg/kg, indicating significant toxicity[1][8].[1][2][7][8]
Skin & Eye Irritation Direct contact can cause serious skin and eye irritation[7][9]. Prolonged contact may lead to dermatitis by defatting the skin[7].[7][9]
Neurological Effects High-dose studies on related compounds have shown effects such as tremors and convulsions, indicating potential neurotoxicity[1][2].[1][2]
Environmental Hazard While not always formally classified as hazardous to the aquatic environment, the fundamental principle is to prevent any release into drains or waterways due to their ability to complex metal ions and unknown long-term effects[5][10].[5][10]
Chemical Reactivity & Incompatibilities

Improper handling or mixing of waste can lead to dangerous reactions.

  • Incompatible Materials: Keep N-Methoxymethylaza-15-crown-5 waste segregated from strong oxidizing agents and strong acids[1][4][11].

  • Peroxide Formation: As with other ethers, long-term storage in contact with air and light can potentially lead to the formation of explosive peroxides. While this is less documented for crown ethers than for linear ethers, it remains a theoretical risk that supports timely disposal[4].

  • Thermal Decomposition: When heated to decomposition, crown ethers can emit acrid smoke and irritating fumes, such as carbon monoxide and carbon dioxide[4][10]. This underscores why high-temperature incineration in a controlled environment with scrubbers is the appropriate disposal method[6].

Pre-Disposal Planning & Waste Minimization

Proper disposal begins before the waste is even generated.

  • Regulatory Cross-Verification: Before initiating any disposal procedure, you are required to consult your institution's Environmental Health & Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations, which take precedence over any general guide[4][10][12].

  • Waste Minimization: Plan experiments to use the minimum amount of N-Methoxymethylaza-15-crown-5 required. This is the most effective way to reduce the volume of hazardous waste generated.

  • Aqueous Waste: Avoid creating dilute aqueous waste streams. If possible, use solvent-based cleaning procedures where the solvent can be collected and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for handling N-Methoxymethylaza-15-crown-5 from point-of-generation to final hand-off for disposal.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the compound or its waste containers, ensure proper PPE is worn.

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears before use.To prevent skin contact and irritation[6][7].
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation[7][13].
Body Protection A standard laboratory coat. A chemically resistant apron is recommended for larger quantities.To protect clothing and underlying skin from contamination[6][13].
Step 2: Waste Segregation and Containment

Proper segregation is crucial for safe and cost-effective disposal.

  • Identify Waste Streams:

    • Concentrated/Neat Waste: Unused or expired N-Methoxymethylaza-15-crown-5.

    • Contaminated Solid Waste: Gloves, pipette tips, weigh boats, and contaminated silica gel.

    • Contaminated Liquid Waste: Solvents used to rinse glassware.

  • Use Designated Waste Containers:

    • Use separate, clearly labeled, and sealable containers for each waste stream[6][10].

    • For liquid waste, use a robust, chemically compatible container (e.g., a coated glass or polyethylene bottle). Do not overfill; leave at least 10% headspace.

    • For solid waste, use a puncture-resistant container or a heavy-duty sealable bag.

  • Labeling:

    • Label every waste container immediately with "Hazardous Waste," the full chemical name "N-Methoxymethylaza-15-crown-5," and the approximate concentration and quantity. Your EHS office will provide specific labels and requirements.

Step 3: Decontamination of Labware

Reusable glassware must be decontaminated before returning to general use.

  • Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, this first rinsate is hazardous waste. Collect all rinsate in your designated contaminated liquid waste container[4].

  • Final Wash: After the solvent rinse, the glassware can typically be washed with soap and water.

Step 4: Storage and Final Disposal
  • Interim Storage: Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials[4].

  • Arrange for Professional Disposal: Contact your institution's EHS office to schedule a pickup. They will work with a licensed hazardous waste contractor.

  • Disposal Method: The contractor will transport the waste for high-temperature incineration, which is the standard and required method for this class of chemical[6]. Do not attempt chemical neutralization in the lab , as reaction byproducts may be unknown and hazardous.

Emergency Procedures

In the event of an accidental release, immediate and correct action is vital.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate and call your EHS emergency line.

    • For small spills, wear your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and prevent it from entering any drains[5][6].

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately[6].

    • Ventilate the area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[7][8].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7][8].

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[8].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7][8].

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of N-Methoxymethylaza-15-crown-5 waste streams.

DisposalWorkflow cluster_streams Waste Characterization cluster_actions Containment & Labeling cluster_final Final Disposal Pathway start Identify Waste Containing N-Methoxymethylaza-15-crown-5 is_neat Neat Compound or Concentrated Solution? start->is_neat is_solid Contaminated Solid Waste? (Gloves, Pipettes, etc.) is_neat->is_solid No package_neat Package in a sealed, chemically compatible container. is_neat->package_neat Yes is_liquid Contaminated Liquid? (Solvent Rinsate, etc.) is_solid->is_liquid No package_solid Package in a labeled, puncture-resistant container. is_solid->package_solid Yes package_liquid Collect in a labeled, sealable waste solvent container. is_liquid->package_liquid Yes label_waste Label container clearly: 'Hazardous Waste' + Full Chemical Name package_neat->label_waste package_solid->label_waste package_liquid->label_waste contact_ehs Contact Institutional EHS Office for Waste Pickup label_waste->contact_ehs incineration Professional Incineration by Licensed Contractor contact_ehs->incineration end_node Disposal Complete incineration->end_node

Sources

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